molecular formula C8H9BFNO3 B1387916 (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid CAS No. 874219-19-9

(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid

Cat. No.: B1387916
CAS No.: 874219-19-9
M. Wt: 196.97 g/mol
InChI Key: DVDSMLPVTUSIFM-UHFFFAOYSA-N
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Description

(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid ( 874219-19-9) is a boronic acid derivative of significant interest in chemical synthesis and drug discovery research . With the molecular formula C 8 H 9 BFNO 3 and a molecular weight of 196.97 g/mol, this compound serves as a versatile building block, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction . These reactions are pivotal for creating biaryl bonds, a common structural motif in pharmaceuticals and organic materials. The compound features both a boronic acid group and a methylcarbamoyl substituent on a fluorinated benzene ring, allowing researchers to efficiently construct more complex molecules. To ensure stability and purity, this material requires careful cold-chain transportation and must be stored under an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-fluoro-3-(methylcarbamoyl)phenyl]boronic acid
Source PubChem
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InChI

InChI=1S/C8H9BFNO3/c1-11-8(12)6-4-5(9(13)14)2-3-7(6)10/h2-4,13-14H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDSMLPVTUSIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660229
Record name [4-Fluoro-3-(methylcarbamoyl)phenyl]boronic acid
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Molecular Weight

196.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-19-9
Record name B-[4-Fluoro-3-[(methylamino)carbonyl]phenyl]boronic acid
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Record name [4-Fluoro-3-(methylcarbamoyl)phenyl]boronic acid
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Record name 4-Fluoro-3-(methylcarbamoyl)benzeneboronic acid
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Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid

This guide provides a comprehensive technical overview of this compound, a crucial building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique properties of this compound in their synthetic strategies.

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Fluorine's high electronegativity and small size can significantly improve metabolic stability, binding affinity, and lipophilicity.[1] When combined with the synthetic versatility of boronic acids, particularly in Suzuki-Miyaura cross-coupling reactions, fluorinated boronic acids become powerful tools for constructing complex molecular architectures.[2][3]

This compound, identified by its CAS number 874219-19-9 , has emerged as a valuable reagent in this context.[4][5][6] Its structure, featuring a fluorine atom and a methylcarbamoyl group on a phenylboronic acid core, offers a unique combination of functionalities that can be exploited to fine-tune the properties of target molecules. This guide will delve into the synthesis, properties, and applications of this compound, providing insights into its role in the development of novel therapeutics.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. The key properties of this compound are summarized below.

PropertyValue
CAS Number 874219-19-9[4][5][6]
Molecular Formula C8H9BFNO3[4]
Molecular Weight 196.97 g/mol [4]
IUPAC Name This compound[7]
SMILES CNC(=O)C1=C(F)C=CC(=C1)B(O)O[7]
InChI Key DVDSMLPVTUSIFM-UHFFFAOYSA-N[7]
Appearance White to off-white crystalline powder
Purity Typically ≥96%

Synthesis and Mechanistic Insights

The synthesis of substituted phenylboronic acids often involves a lithium-halogen exchange followed by borylation. A plausible and commonly employed synthetic route for this compound is outlined below. The rationale behind this approach lies in the efficient generation of an organolithium intermediate from a readily available halogenated precursor, which then acts as a nucleophile to attack a boron electrophile.

Synthetic Workflow Diagram

G cluster_start Starting Material cluster_reaction1 Lithium-Halogen Exchange cluster_reaction2 Borylation cluster_reaction3 Hydrolysis A 5-Bromo-2-fluoro-N-methylbenzamide B n-Butyllithium (n-BuLi) THF, -78 °C C Lithiated Intermediate B->C Formation of Aryllithium D Triisopropyl borate -78 °C to RT E Boronate Ester Intermediate D->E Nucleophilic Attack F Aqueous Acid (e.g., HCl) G This compound F->G Protonolysis

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

  • Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 5-bromo-2-fluoro-N-methylbenzamide in anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (as a solution in hexanes) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The reaction is stirred at this temperature for 1-2 hours. Causality: This step performs a lithium-halogen exchange, creating a highly reactive aryllithium species. The low temperature is critical to prevent side reactions.

  • Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight. Causality: The aryllithium acts as a nucleophile, attacking the electrophilic boron atom of the triisopropyl borate to form a boronate ester.

  • Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The mixture is stirred vigorously for 1-2 hours. Causality: The acid hydrolyzes the boronate ester to the desired boronic acid.

  • Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the final product. Self-Validation: The purity of the final product should be confirmed by techniques such as HPLC and NMR spectroscopy to ensure it meets the required specifications for subsequent reactions.

Applications in Drug Discovery and Development

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate.[3][8]

The Suzuki-Miyaura Coupling Workflow

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product A This compound C Pd(0) Catalyst + Base A->C B Aryl/Vinyl Halide (R-X) B->C D Coupled Product (R-Aryl) C->D C-C Bond Formation

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

The presence of the fluorine atom and the methylcarbamoyl group on the boronic acid imparts specific, advantageous properties to the resulting coupled products:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug candidate.[1]

  • Binding Affinity: The fluorine atom can act as a hydrogen bond acceptor or engage in favorable electrostatic interactions with protein targets, enhancing binding affinity.

  • Modulated Lipophilicity: The interplay between the lipophilic fluorine and the more polar methylcarbamoyl group allows for fine-tuning of the overall lipophilicity of the final molecule, which is critical for cell permeability and solubility.

Boronic acids and their derivatives have been instrumental in the development of several approved drugs, including the proteasome inhibitors Bortezomib and Ixazomib, highlighting the therapeutic potential of this class of compounds.[8][9]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: This compound is known to cause skin irritation and serious eye irritation.[10] It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[11] If there is a risk of dust formation, use a NIOSH/MSHA-approved respirator.[11]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid

Introduction

This compound is a key building block in modern medicinal chemistry and drug discovery.[1][2] As a substituted arylboronic acid, its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds.[3][4] This reaction enables the efficient synthesis of complex biaryl structures, which are common motifs in many pharmaceutical agents. The presence of a fluorine atom can enhance metabolic stability and bioavailability, while the methylcarbamoyl group provides a specific point for hydrogen bonding interactions with biological targets. This guide provides a comprehensive overview of a reliable and scalable synthesis pathway for this important intermediate, intended for researchers, chemists, and professionals in the field of drug development.

Overall Synthesis Strategy

The synthesis of this compound is efficiently achieved through a two-step sequence starting from the commercially available 5-bromo-2-fluorobenzoic acid. The strategy involves an initial amidation to install the N-methylcarbamoyl group, followed by a palladium-catalyzed Miyaura borylation to introduce the boronic acid functionality. This approach is robust and avoids the direct borylation of a more complex, pre-functionalized arene, which could present regioselectivity challenges.

Retrosynthetic Analysis:

Final_Product This compound Intermediate_Ester Boronic Ester Intermediate Final_Product->Intermediate_Ester Hydrolysis Intermediate_Amide 5-Bromo-2-fluoro-N-methylbenzamide Intermediate_Ester->Intermediate_Amide Miyaura Borylation Starting_Material 5-Bromo-2-fluorobenzoic acid Intermediate_Amide->Starting_Material Amidation Methylamine Methylamine Intermediate_Amide->Methylamine Amidation

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of the Key Intermediate: 5-Bromo-2-fluoro-N-methylbenzamide

Principle and Rationale

The initial step involves the formation of an amide bond between 5-bromo-2-fluorobenzoic acid and methylamine. This is a standard peptide coupling reaction. The choice of coupling reagents is critical for achieving high yield and purity while minimizing side reactions. A common and effective method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 1-Hydroxybenzotriazole (HOBt). EDCI activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions (like N-acylurea formation) and reacts efficiently with methylamine to yield the desired amide. N,N-Diisopropylethylamine (DIPEA) is often added as a non-nucleophilic base to neutralize the hydrochloride salt of EDCI and the proton generated during the reaction.

Detailed Experimental Protocol
  • To a round-bottom flask charged with 5-bromo-2-fluorobenzoic acid (1.0 eq.), add N,N-Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.2-0.3 M.

  • Add 1-Hydroxybenzotriazole (HOBt, 1.5 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 2.5 eq.) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) as needed to ensure the reaction mixture is basic.

  • Add a 2 M solution of methylamine in water (5.0 eq.) dropwise to the stirring reaction mixture at room temperature.[5]

  • Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether or hexanes, to afford 5-bromo-2-fluoro-N-methylbenzamide as a solid.[5]

Part II: Miyaura Borylation to Form the Boronic Ester Intermediate

Principle and Rationale

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that forms a carbon-boron bond.[1] It is a highly reliable method for synthesizing aryl boronic esters from aryl halides.[4] The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (5-bromo-2-fluoro-N-methylbenzamide), forming a Pd(II) intermediate.

  • Transmetalation: A boronate base, formed from the reaction of potassium acetate with bis(pinacolato)diboron (B₂pin₂), transfers the boryl group to the palladium center, regenerating the bromide salt.

  • Reductive Elimination: The desired aryl boronic ester is released from the palladium complex, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

Potassium acetate (KOAc) acts as the base, which is crucial for the transmetalation step.[6] Pd(dppf)Cl₂ is a common and effective pre-catalyst, as the dppf ligand provides the stability and electronic properties necessary for an efficient reaction.

Detailed Experimental Protocol
  • In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine 5-bromo-2-fluoro-N-methylbenzamide (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq.), and potassium acetate (KOAc, 2.0-3.0 eq.).[6]

  • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03-0.05 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent, such as 1,4-dioxane or DMF.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite™ to remove the palladium catalyst and inorganic salts.[7]

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude boronic ester can often be used in the next step without further purification, or it can be purified by column chromatography.

Part III: Hydrolysis to this compound

Principle and Rationale

The final step is the deprotection of the pinacol ester to yield the free boronic acid. This is typically achieved by acidic aqueous workup. The mechanism involves the protonation of the ester oxygen atoms, making the boron atom more electrophilic and susceptible to nucleophilic attack by water. Subsequent cleavage of the boron-oxygen bonds releases pinacol and the desired boronic acid. This hydrolysis is often performed during the workup of the borylation reaction or as a separate step.

Detailed Experimental Protocol
  • Dissolve the crude boronic ester from the previous step in a suitable solvent mixture, such as diethyl ether or a mixture of THF and water.

  • Add an aqueous acid solution, such as 1 M HCl, and stir the mixture vigorously at room temperature for 1-4 hours.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound.

Purification and Characterization of the Final Product

Purification Strategy

Boronic acids can be challenging to purify via standard silica gel chromatography due to their propensity to dehydrate and form cyclic anhydrides (boroxines) or stick to the stationary phase.[8] Common purification methods include:

  • Recrystallization: This is often the most effective method. A suitable solvent system (e.g., ethyl acetate/hexanes, water, or acetone/water) must be identified.[9]

  • Acid/Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution (e.g., dilute NaOH). The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure boronic acid, which is then extracted back into an organic solvent.[8][10]

  • Trituration: Suspending the crude solid in a solvent in which the impurities are soluble but the product is not can effectively wash the product.

Characterization Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Will show characteristic aromatic proton signals, the N-H proton of the amide, and the methyl group protons. The B(OH)₂ protons are often broad and may exchange with water in the solvent.[11]

  • ¹³C NMR: Will show the expected number of signals for the aromatic and amide carbons.

  • ¹⁹F NMR: A single resonance corresponding to the fluorine atom on the aromatic ring.[12]

  • ¹¹B NMR: A broad signal characteristic of a trigonal boronic acid.[12][13]

  • Mass Spectrometry (MS): ESI-MS will typically show the [M+H]⁺ or [M-H]⁻ ion, confirming the molecular weight of 196.97 g/mol .[14][15]

Quantitative Data Summary

StepReactionStarting MaterialProductTypical YieldPurity (Crude)
1 Amidation5-Bromo-2-fluorobenzoic acid5-Bromo-2-fluoro-N-methylbenzamide70-90%>90%
2 Miyaura Borylation5-Bromo-2-fluoro-N-methylbenzamide2-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide75-95%70-85%
3 Hydrolysis & PurificationBoronic Ester IntermediateThis compound80-95% (after purification)>97%

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_0 Step 1: Amidation cluster_1 Step 2: Miyaura Borylation cluster_2 Step 3: Hydrolysis & Purification SM 5-Bromo-2-fluorobenzoic Acid Reagent1 Methylamine, EDCI, HOBt, DIPEA in DMF SM->Reagent1 Product1 5-Bromo-2-fluoro-N-methylbenzamide Reagent1->Product1 RT, 16h Reagent2 B₂pin₂, KOAc, Pd(dppf)Cl₂ in Dioxane Product1->Reagent2 Product2 Boronic Ester Intermediate Reagent2->Product2 80-100 °C, 18h Reagent3 Aqueous Acid (e.g., HCl) Product2->Reagent3 FinalProduct This compound Reagent3->FinalProduct RT, 2h then Purify

Caption: Overall workflow for the synthesis pathway.

References

physical and chemical properties of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic Acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a specialized organoboron compound that has emerged as a critical building block for researchers in medicinal chemistry and drug development. Its unique trifunctionalized structure—featuring a boronic acid moiety, a fluorine atom, and a methylcarbamoyl group—makes it an exceptionally versatile reagent for constructing complex molecular architectures. Boronic acids are renowned for their stability, low toxicity, and pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2][3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the . It delves into practical strategies for its synthesis and purification, offers detailed protocols for its application in the Suzuki-Miyaura coupling, and outlines essential safety and handling procedures. The narrative emphasizes the causality behind experimental choices, grounding technical protocols in established chemical principles to ensure both accuracy and reproducibility.

Section 1: Physicochemical Properties and Structural Analysis

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. These characteristics dictate its handling, storage, reactivity, and suitability for specific synthetic transformations.

Key Compound Data

The essential physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 874219-19-9[4][5][6]
Molecular Formula C₈H₉BFNO₃[4][6][7]
Molecular Weight 196.97 g/mol [4][5][6][8]
IUPAC Name [4-Fluoro-3-(methylcarbamoyl)phenyl]boronic acid[6]
Appearance White to off-white crystalline powder[9][10]
Purity Typically ≥96%[6]
Storage Inert atmosphere, 2-8°C[5]
SMILES CNC(=O)C1=C(F)C=CC(=C1)B(O)O[6]
Structural Insights and Reactivity

The functionality of this compound in organic synthesis is a direct result of its distinct structural features:

  • Boronic Acid Group (-B(OH)₂): This is the primary reactive site for palladium-catalyzed cross-coupling reactions.[11] In the presence of a base, it forms a boronate anion, which facilitates the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[3] Its ability to form reversible covalent bonds with diols is also a key characteristic, though less central to its role in coupling reactions.[12]

  • Fluorine Atom (-F): The presence of a fluorine atom, a potent electron-withdrawing group, significantly influences the electronic properties of the phenyl ring. In the context of drug design, fluorine substitution is a well-established strategy to enhance metabolic stability, improve bioavailability, and modulate the acidity of nearby protons.[1]

  • Methylcarbamoyl Group (-C(=O)NHCH₃): This amide group acts as a hydrogen bond donor and acceptor, which can be critical for molecular recognition and binding interactions with biological targets, such as enzymes or receptors.[13] This functional group provides a handle for building structural diversity into potential drug candidates.

Solubility and Stability Profile

While specific solubility data for this compound is not widely published, general principles for phenylboronic acids apply. They typically exhibit moderate to high solubility in polar organic solvents like ethers (e.g., THF, dioxane) and ketones, moderate solubility in chlorinated solvents, and poor solubility in nonpolar hydrocarbons like hexane.[14]

Boronic acids are susceptible to dehydration, particularly upon heating, to form cyclic boroxine anhydrides. This process is reversible in the presence of water. For long-term viability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is strongly recommended to prevent degradation.[5]

Section 2: Synthesis and Purification Strategies

The reliable synthesis and rigorous purification of boronic acids are paramount for achieving reproducible results in subsequent applications.

Synthetic Pathways to Aryl Boronic Acids

Several established methods exist for the synthesis of aryl boronic acids. A common and effective approach involves the lithiation of an aryl halide followed by quenching with a borate ester.[15] This strategy is highly effective for introducing the boronic acid group at a specific position.

Synthesis_Workflow Start 4-Bromo-2-fluoro-N-methylbenzamide (Precursor) Step1 Lithiation Start->Step1 1. n-BuLi, THF 2. -78 °C Step2 Borylation Step1->Step2 B(OMe)₃ Step3 Hydrolysis Step2->Step3 Aqueous Acid (e.g., HCl) End This compound Step3->End

Caption: A plausible synthetic workflow for the target compound via lithiation-borylation.

Exemplary Synthetic Protocol

This protocol describes a representative synthesis based on the principles of halogen-lithium exchange and borylation.

Objective: To synthesize this compound from 4-bromo-2-fluoro-N-methylbenzamide.

Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 4-bromo-2-fluoro-N-methylbenzamide (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70°C. Stir the resulting mixture at -78°C for 1 hour. Causality: The low temperature is critical to prevent side reactions and ensure regioselective lithium-halogen exchange.

  • Borylation: Add trimethyl borate (B(OMe)₃, 1.5 eq) dropwise, again ensuring the temperature remains below -70°C. Causality: Trimethyl borate is the electrophilic boron source that traps the reactive aryllithium intermediate.

  • Quench and Hydrolysis: After stirring for 2 hours at -78°C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding 2M hydrochloric acid (HCl). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester to the desired boronic acid.

  • Work-up and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Advanced Purification Techniques

Boronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential for dehydration on the column.

Workflow: Purification via Pinacol Ester Formation

A robust method involves converting the crude boronic acid to its more stable and less polar pinacol boronate ester, which is readily purified by chromatography.

Purification_Workflow cluster_0 Protection cluster_1 Purification cluster_2 Deprotection Crude Crude Boronic Acid Ester Pinacol Boronate Ester Crude->Ester Pinacol, Toluene Reflux (Dean-Stark) Chroma Silica Gel Chromatography PureEster Purified Ester Chroma->PureEster Eluent: Hexane/EtOAc Hydrolysis Hydrolysis PureEster->Hydrolysis e.g., Aqueous Acid Final Pure Boronic Acid Hydrolysis->Final

Caption: Purification workflow involving protection as a pinacol ester, chromatography, and deprotection.

Protocol:

  • Esterification: Suspend the crude boronic acid in toluene, add pinacol (1.2 eq), and reflux the mixture using a Dean-Stark apparatus to remove water. Monitor by TLC until the starting material is consumed.

  • Purification: After cooling, concentrate the mixture and purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Causality: The pinacol ester is significantly less polar than the boronic acid, allowing for effective separation from polar impurities.

  • Deprotection: The purified pinacol ester can be used directly in some coupling reactions or deprotected back to the boronic acid by stirring with an aqueous acid.

Section 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for this compound is as a coupling partner in the Suzuki-Miyaura reaction to synthesize biaryl compounds.[12][13]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a palladium-based catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA R¹-Pd(II)L₂-X Pd0->OA Oxidative Addition (R¹-X) TM R¹-Pd(II)L₂-R² OA->TM Transmetalation (R²-B(OH)₂) + Base TM->Pd0 Reductive Elimination RE R¹-R² TM->RE

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for Suzuki-Miyaura Coupling

Objective: To couple this compound with a generic aryl bromide (e.g., 4-bromoanisole).

Reagents & Equipment:

  • This compound (1.2 eq)

  • 4-Bromoanisole (1.0 eq)

  • Palladium catalyst, e.g., Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

  • Base, e.g., Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent system: Dioxane and Water (e.g., 4:1 ratio)

  • Schlenk flask or reaction vial, magnetic stirrer, condenser

Methodology:

  • Reaction Setup: To a Schlenk flask, add the aryl bromide, the boronic acid, potassium carbonate, and the palladium catalyst.

  • Degassing: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times. Causality: This is a critical step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate. Purify the crude residue by flash column chromatography to isolate the desired biaryl product.

Section 4: Safety, Handling, and Storage

Hazard Profile
Hazard ClassDescriptionPrecautionary Statement(s)
Acute Oral Toxicity Harmful if swallowed.P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor.[17][19]
Skin Irritation Causes skin irritation.P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[17][18]
Eye Irritation Causes serious eye irritation.P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17][18]
Respiratory Irritation May cause respiratory irritation.P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[17][18]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle this compound in a certified chemical fume hood to minimize inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield (EN 166).

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a standard laboratory coat.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For maximum stability, store under an inert atmosphere at 2-8°C.[5]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound stands out as a high-value synthetic intermediate for the construction of novel chemical entities. Its strategic combination of a reactive boronic acid handle, a metabolically robust fluorine substituent, and a hydrogen-bonding carbamoyl group provides a powerful platform for innovation in drug discovery. By understanding its core properties, employing robust synthetic and purification protocols, and adhering to strict safety standards, researchers can effectively leverage this compound to accelerate the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Spectroscopic Analysis of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Modern Pharmaceutical Building Block

(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid is a substituted arylboronic acid of significant interest in medicinal chemistry and drug development. Its structural motifs—a fluorinated phenyl ring, a methylcarbamoyl group, and a boronic acid moiety—make it a versatile building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The precise arrangement of these functional groups dictates its reactivity, potential for biological interaction, and ultimately, its utility in the synthesis of active pharmaceutical ingredients (APIs).

Given its role as a critical intermediate, unambiguous structural confirmation and purity assessment are paramount. A multi-faceted spectroscopic approach is not merely a quality control checkpoint but a fundamental necessity to ensure the integrity of the synthetic process and the final product. This guide provides an in-depth exploration of the core spectroscopic techniques required for the comprehensive characterization of this molecule. We move beyond rote procedural descriptions to delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow for researchers, scientists, and drug development professionals.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the elucidation of the covalent structure of this compound in solution. A suite of one-dimensional NMR experiments provides a complete picture of the molecule's proton, carbon, fluorine, and boron environments.

A. Proton (¹H) NMR Spectroscopy

Principle & Causality: ¹H NMR spectroscopy maps the chemical environment of hydrogen nuclei. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, while spin-spin coupling provides information about adjacent, non-equivalent protons. For this molecule, ¹H NMR is essential to confirm the substitution pattern on the aromatic ring and the presence of the methylcarbamoyl group. The choice of a deuterated solvent like DMSO-d₆ is strategic; its ability to form hydrogen bonds helps to sharpen the signals from the exchangeable B(OH)₂ and N-H protons, which might otherwise be broad or unobservable.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse program. The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used as an internal reference.

  • Processing: Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz) and perform phase and baseline corrections. Integrate all signals.

Data Interpretation & Expected Results: The aromatic region will display a complex set of signals corresponding to the three protons on the phenyl ring. The fluorine atom and the two different substituents create a unique electronic environment, leading to distinct chemical shifts and coupling patterns.

  • Aromatic Protons (δ ≈ 7.5-8.5 ppm): These protons will appear as multiplets due to both proton-proton (³JHH) and proton-fluorine (JHF) coupling. The proton ortho to the boronic acid group is expected to be the most downfield.

  • Amide Proton (N-H, δ ≈ 8.5-9.0 ppm): This proton typically appears as a quartet due to coupling with the adjacent methyl protons (³JHH). Its chemical shift can be concentration and temperature-dependent.

  • Boronic Acid Protons (-B(OH)₂, δ ≈ 8.0-8.3 ppm): These protons usually appear as a broad singlet. The signal may exchange with trace water in the solvent.

  • Methyl Protons (-CH₃, δ ≈ 2.8 ppm): This signal is expected to be a doublet, coupling to the single N-H proton.

B. Carbon-¹³ (¹³C) NMR Spectroscopy

Principle & Causality: ¹³C NMR provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons. The chemical shifts are highly sensitive to the local electronic environment. The use of proton broadband decoupling is standard practice to simplify the spectrum to a series of singlets and to increase signal-to-noise via the Nuclear Overhauser Effect (NOE).[1] For this molecule, ¹³C NMR confirms the carbon backbone and shows the influence of the electronegative fluorine atom through carbon-fluorine coupling constants (¹JC-F, ²JC-F, etc.).

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A more concentrated sample (20-50 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer equipped with a broadband probe. Use a standard proton-decoupled pulse sequence.

  • Processing: Process the FID with an exponential window function (e.g., 1-2 Hz line broadening).

Data Interpretation & Expected Results: Nine distinct signals are expected, corresponding to the eight carbon atoms of the molecule and the methyl group.

  • Carbonyl Carbon (C=O, δ ≈ 165 ppm): This is typically the most downfield signal, characteristic of an amide carbonyl.

  • Aromatic Carbons (δ ≈ 115-165 ppm): The six aromatic carbons will appear in this region. The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant (¹JC-F ≈ 240-260 Hz).[2] The carbon attached to the boronic acid group (C-B) may be broad or have a lower intensity due to quadrupolar relaxation from the boron nucleus and is often difficult to detect.[3] Other aromatic carbons will also show smaller couplings to fluorine.

  • Methyl Carbon (-CH₃, δ ≈ 26 ppm): This signal will appear in the aliphatic region of the spectrum.

C. Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

Principle & Causality: ¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[4] It provides a specific window into the fluorine environment, with a wide chemical shift range that is extremely sensitive to electronic changes. This makes it an excellent tool for confirming the presence and position of the fluorine substituent on the aromatic ring.

Experimental Protocol: ¹⁹F NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire the spectrum on a spectrometer equipped with a multinuclear probe. A reference standard like CFCl₃ (δ = 0 ppm) is typically used, though modern spectrometers can reference internally.

  • Processing: Standard processing is applied to the FID.

Data Interpretation & Expected Results: A single signal is expected for the one fluorine atom in the molecule. For a fluorine atom on a benzene ring, the chemical shift is typically observed in the range of δ ≈ -100 to -140 ppm .[4][5] The signal will likely appear as a multiplet due to coupling with the nearby aromatic protons.

D. Boron-¹¹ (¹¹B) NMR Spectroscopy

Principle & Causality: ¹¹B NMR is indispensable for directly probing the boron center of the boronic acid. The chemical shift of ¹¹B is highly indicative of the hybridization state and coordination environment of the boron atom.[6][7] A trigonal planar, sp²-hybridized boron in a phenylboronic acid gives a characteristic downfield signal. This signal will shift significantly upfield if the boronic acid converts to a tetrahedral, sp³-hybridized boronate ester, for instance, by reacting with a diol or in the presence of certain nucleophilic solvents at specific pHs.[8][9]

Experimental Protocol: ¹¹B NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR. Approximately 4 mg of the boronic acid in 0.65 mL of deuterated solvent is generally sufficient.[7]

  • Data Acquisition: Acquire the spectrum on a spectrometer with a multinuclear probe. Boron trifluoride etherate (BF₃·OEt₂) is a common external standard (δ = 0 ppm).

  • Processing: The FID is processed with an appropriate window function. The signals can be broad due to quadrupolar relaxation.

Data Interpretation & Expected Results: For the sp²-hybridized boronic acid, a single, relatively broad signal is expected in the range of δ ≈ +19 to +30 ppm .[9][10] This confirms the presence of the free boronic acid moiety.

Spectroscopic Data Summary (NMR)

Technique Functional Group Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
¹H NMR Aromatic C-H~ 7.5 - 8.5Multiplets (m)Complex pattern due to H-H and H-F coupling.
Amide N-H~ 8.5 - 9.0Quartet (q)Coupled to -CH₃ protons.
Boronic Acid O-H~ 8.0 - 8.3Broad Singlet (br s)Exchangeable proton.
Methyl C-H~ 2.8Doublet (d)Coupled to N-H proton.
¹³C NMR Amide C=O~ 165Singlet/Doublet (C-F coupling)Downfield signal.
Aromatic C-F~ 160 - 165Doublet (d)Large ¹JC-F coupling constant (~250 Hz).
Aromatic C-H/C-C~ 115 - 140Doublets/MultipletsShows smaller C-F couplings.
Aromatic C-BVariableBroad/Not ObservedQuadrupolar relaxation effects.[3]
Methyl -CH₃~ 26SingletAliphatic region.
¹⁹F NMR Aromatic C-F~ -100 to -140Multiplet (m)Coupled to ortho/meta protons.
¹¹B NMR Boronic Acid B(OH)₂~ +19 to +30Broad Singlet (br s)Characteristic of sp² boron.[9]

II. Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Principle & Causality: Mass spectrometry provides a precise measurement of the molecular weight of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions. For a molecule of this complexity, MS is a crucial, non-negotiable step to confirm its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for this purpose, and tandem quadrupole mass spectrometry (UPLC-MS/MS) can achieve exceptionally low limits of quantification, which is vital for impurity profiling.[11] Boronic acids ionize well in negative mode, typically forming the deprotonated molecule [M-H]⁻.[11][12]

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem quadrupole mass spectrometer with an ESI source.

  • Chromatography: Use a C18 reverse-phase column. The mobile phase can be a gradient of water and acetonitrile (with 0.1% formic acid or ammonium acetate if needed, though often not necessary for negative mode ESI).

  • Mass Spectrometry: Operate the ESI source in negative ion mode. Set the mass analyzer to scan a relevant m/z range (e.g., 50-300 Da) or to monitor for the specific expected ions in Multiple Reaction Monitoring (MRM) mode for higher sensitivity.[12]

  • Data Analysis: Identify the peak corresponding to the molecular ion.

Data Interpretation & Expected Results: The molecular formula for this compound is C₈H₉BFNO₃.

  • Molecular Weight: 196.97 g/mol .

  • Expected Ion: In negative ESI mode, the primary ion observed will be the deprotonated molecule, [M-H]⁻, at m/z 195.97 . The isotopic pattern of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) should be observable in high-resolution mass spectrometry.

III. Vibrational Spectroscopy (FT-IR): Functional Group Fingerprinting

Principle & Causality: Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an excellent and rapid method for confirming their presence. For this molecule, FT-IR serves to verify the key functional groups: the boronic acid (O-H and B-O stretches), the secondary amide (N-H and C=O stretches), and the fluoroaromatic system (C-F stretch).

Experimental Protocol: FT-IR (ATR)

  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Clamp the sample to ensure good contact with the crystal.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands.

Data Interpretation & Expected Results: The FT-IR spectrum will display a series of characteristic absorption bands confirming the structure.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H StretchBoronic Acid3200 - 3600Broad
N-H StretchSecondary Amide3300 - 3500Sharp, Medium
C-H StretchAromatic/Methyl2850 - 3100Sharp, Medium-Weak
C=O Stretch (Amide I)Secondary Amide1640 - 1680Strong
N-H Bend (Amide II)Secondary Amide1510 - 1570Strong
B-O StretchBoronic Acid1310 - 1380Strong, Broad
C-F StretchFluoroaromatic1100 - 1300Strong

IV. UV-Visible Spectroscopy: Probing the Electronic Structure

Principle & Causality: UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for compounds containing conjugated π-systems, such as the phenyl ring in this molecule. The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of the electronic structure. While not as structurally definitive as NMR or MS, it is a valuable tool for quantitative analysis and for studying interactions, such as the binding of boronic acids to diols, which can perturb the electronic system and cause a spectral shift.[13][14]

Experimental Protocol: UV-Vis

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, acetonitrile, or a buffer solution) in a quartz cuvette. A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.[14]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm, using the pure solvent as a blank.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Data Interpretation & Expected Results: The spectrum is expected to show absorption bands characteristic of a substituted benzene ring.

  • π → π transitions:* Strong absorptions are expected in the range of λ_max ≈ 230-280 nm . The exact position will be influenced by the combined electronic effects of the fluoro, carbamoyl, and boronic acid substituents.

V. Integrated Analytical Workflow & Structural Validation

No single technique provides a complete picture. True scientific integrity is achieved by synthesizing the data from this orthogonal suite of analytical methods. The workflow ensures that each piece of data corroborates the others, leading to an unambiguous and self-validating structural assignment.

G cluster_synthesis Synthesis & Purification cluster_primary Primary Structural Confirmation cluster_secondary Functional Group & Property Verification cluster_final Final Validation synthesis Synthesized Product (4-Fluoro-3-(methylcarbamoyl) -phenyl)boronic acid nmr NMR Suite (¹H, ¹³C, ¹⁹F, ¹¹B) synthesis->nmr Covalent Structure & Connectivity ms LC-MS (Molecular Weight) synthesis->ms Elemental Formula & MW Confirmation ftir FT-IR (Functional Groups) synthesis->ftir Key Functional Groups Present? uvvis UV-Vis (Electronic Structure) synthesis->uvvis Conjugated System Intact? final Authenticated Structure & Purity Assessment nmr->final ms->final ftir->final uvvis->final

Caption: Integrated workflow for the spectroscopic validation of this compound.

This workflow demonstrates the logical progression from initial synthesis to final structural authentication. The primary techniques (NMR, MS) provide the definitive structural and molecular weight data. The secondary techniques (FT-IR, UV-Vis) provide rapid and robust confirmation of key functional features. Together, they form a self-validating system where the results from each analysis must be consistent with the proposed structure, ensuring the highest degree of confidence in the material's identity and quality.

References

The Dawn of a Versatile Reagent: An In-depth Technical Guide to the Discovery and History of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylboronic acids have emerged from relative obscurity to become indispensable tools in modern chemical synthesis, materials science, and drug discovery. Their unique properties, including stability, low toxicity, and versatile reactivity, have positioned them at the forefront of innovation. This technical guide provides a comprehensive exploration of the discovery and historical development of these remarkable compounds. We will delve into the pioneering synthetic methodologies, the evolution of our understanding of their chemical behavior, and the key breakthroughs that have cemented their importance in the scientific landscape. This guide is designed to provide researchers and professionals with a deep, authoritative understanding of the origins and journey of substituted phenylboronic acids, offering insights into the causality behind experimental choices and the foundational principles that continue to drive their application.

The Genesis of Organoboron Chemistry: Early Discoveries

The story of substituted phenylboronic acids begins with the broader discovery of organoboron compounds. In 1860, the English chemist Edward Frankland reported the first synthesis of an organoboron compound, ethylboronic acid.[1] This seminal work, however, did not immediately lead to a surge in interest in this new class of compounds. The true potential of organoboron chemistry, and specifically of arylboronic acids, would not be realized for several more decades.

The first synthesis of the parent compound, phenylboronic acid, was reported in 1880 by August Michaelis and his student, Becker.[2] Their method involved the reaction of diphenylmercury with boron trichloride in a sealed tube at high temperatures, followed by hydrolysis.[2] While groundbreaking, this method was harsh and utilized toxic organomercury reagents, limiting its widespread adoption.

The Advent of Practical Synthesis: The Grignard Reaction and Early Functionalization

The turn of the 20th century brought a revolutionary development in organometallic chemistry that would prove pivotal for the synthesis of substituted phenylboronic acids: the Grignard reaction. Discovered by Victor Grignard in 1900, this method provided a much more accessible route to organometallic intermediates.[3][4] Chemists soon began to explore the reaction of Grignard reagents with borate esters to form boronic acids.

One of the most common early preparations involved the reaction of a phenylmagnesium halide with trimethyl borate, followed by hydrolysis to yield the desired phenylboronic acid.[1][2] This approach offered a significant improvement over the Michaelis-Becker method in terms of safety and practicality.

The early 20th century also saw the first attempts to introduce functional groups onto the phenyl ring of phenylboronic acid. These early forays into substituted phenylboronic acids were often fraught with challenges, as the carbon-boron bond proved to be sensitive to many common reagents.

Early Attempts at Nitration: A Lesson in Reactivity

A logical next step for early chemists was to explore the electrophilic substitution of the phenyl ring of phenylboronic acid. Nitration, a cornerstone of aromatic chemistry, was a natural choice. However, the direct nitration of phenylboronic acid proved to be a complex undertaking. The reaction often resulted in a mixture of ortho- and meta-nitrophenylboronic acids, with the para-isomer being a minor and difficult-to-isolate byproduct.[5] A significant side reaction was the cleavage of the carbon-boron bond, leading to the formation of nitrobenzene and boric acid, even at low temperatures.[5] This highlighted the delicate balance required to modify the phenyl ring without destroying the boronic acid moiety.

The sensitivity of the C-B bond to electrophiles was a critical early observation. It was found that electron-withdrawing groups on the phenyl ring increased the stability of the C-B bond, a principle that would later be exploited in the synthesis of more complex substituted phenylboronic acids.[5]

A Timeline of Discovery and Innovation

The journey of substituted phenylboronic acids is marked by several key milestones that transformed them from laboratory curiosities into indispensable synthetic tools.

DiscoveryTimeline cluster_19th_Century 19th Century cluster_Early_20th_Century Early 20th Century cluster_Mid_20th_Century Mid-20th Century cluster_Late_20th_Century Late 20th Century 1860 1860 Edward Frankland First synthesis of a boronic acid (ethylboronic acid). [2, 8] 1880 1880 A. Michaelis & Becker First synthesis of phenylboronic acid. [2, 10] 1860->1880 Foundation 1900 1900 Victor Grignard Discovery of the Grignard reaction. [11, 12] 1880->1900 Enabling Technology 1931 1931 Seaman & Johnson Synthesis of nitro- and aminophenylboronic acids. [1] 1900->1931 Application 1950s 1950s H.C. Brown Development of hydroboration. [1] 1931->1950s Broader Context 1979 1979 Akira Suzuki Discovery of the Suzuki-Miyaura cross-coupling reaction. [8] 1950s->1979 Revolutionary Application 1995 1995 Miyaura et al. Development of the Miyaura borylation. [6] 1979->1995 Refinement Grignard_Synthesis 4-Bromotoluene 4-Bromotoluene Grignard_Formation 4-Tolylmagnesium bromide 4-Bromotoluene->Grignard_Formation Mg, THF Borylation 4-Tolylboronic acid Grignard_Formation->Borylation 1. B(OMe)3, THF, -78°C 2. H3O+ Suzuki_Miyaura_Coupling Aryl_Halide Aryl Halide (R-X) Pd_Catalyst Pd(0) Catalyst Base Aryl_Halide->Pd_Catalyst Phenylboronic_Acid Substituted Phenylboronic Acid (Ar-B(OH)2) Phenylboronic_Acid->Pd_Catalyst Biaryl_Product Biaryl Product (R-Ar) Pd_Catalyst->Biaryl_Product

References

A Comprehensive Technical Guide to (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry

The strategic incorporation of boron-containing moieties, particularly boronic acids, into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3] Once viewed with skepticism, the unique electronic properties and versatile reactivity of boronic acids have been harnessed to develop potent and selective therapeutics.[4][5] Their ability to form reversible covalent bonds with biological nucleophiles, such as the serine residues in the active sites of proteases, has led to the development of groundbreaking drugs like the proteasome inhibitor bortezomib for multiple myeloma.[2][3] This guide provides an in-depth review of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid, a sophisticated building block that has played a pivotal role in the synthesis of targeted cancer therapies.

Physicochemical Properties and Characterization

This compound is a white to off-white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 874219-19-9[6]
Molecular Formula C₈H₉BFNO₃[6]
Molecular Weight 196.97 g/mol [6]
Appearance White to off-white crystalline powder
Storage Conditions Inert atmosphere, 2-8°C[6]
Spectroscopic Data

Synthesis of this compound

The synthesis of substituted phenylboronic acids often involves the use of organolithium or Grignard reagents followed by quenching with a trialkyl borate. A plausible synthetic route to this compound, adapted from procedures for similar compounds, is outlined below.[9][10]

Synthesis_of_4_Fluoro_3_methylcarbamoyl_phenylboronic_acid start 5-Bromo-2-fluorobenzonitrile step1 Hydrolysis start->step1 intermediate1 5-Bromo-2-fluorobenzoic acid step1->intermediate1 step2 Amide Formation (e.g., SOCl₂, Methylamine) intermediate1->step2 intermediate2 5-Bromo-2-fluoro-N-methylbenzamide step2->intermediate2 step3 Lithium-Halogen Exchange (e.g., n-BuLi, -78°C) intermediate2->step3 intermediate3 Lithium Intermediate step3->intermediate3 step4 Borylation (e.g., Triisopropyl borate) intermediate3->step4 intermediate4 Boronic Ester Intermediate step4->intermediate4 step5 Acidic Workup (e.g., aq. HCl) intermediate4->step5 product This compound step5->product

Caption: Plausible synthetic route to the target compound.

Detailed Experimental Protocol (Hypothetical)
  • Amide Formation: To a solution of 5-bromo-2-fluorobenzoic acid in a suitable solvent such as dichloromethane, oxalyl chloride or thionyl chloride is added, followed by a catalytic amount of dimethylformamide (DMF). The reaction is stirred until the acid is converted to the acid chloride. The solvent is removed under reduced pressure, and the crude acid chloride is redissolved in a fresh portion of dichloromethane. The solution is cooled to 0°C, and an excess of methylamine solution is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield 5-bromo-2-fluoro-N-methylbenzamide.

  • Borylation: The 5-bromo-2-fluoro-N-methylbenzamide is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred at -78°C for a period to allow for lithium-halogen exchange. Triisopropyl borate is then added dropwise at -78°C, and the reaction mixture is allowed to slowly warm to room temperature overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The mixture is stirred vigorously for a few hours to ensure complete hydrolysis of the boronic ester. The product is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford this compound.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[11] This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions boronic_acid This compound product Coupled Product boronic_acid->product aryl_halide Aryl/Heteroaryl Halide (R-X, X = Br, I, Cl, OTf) aryl_halide->product catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) base->product solvent Solvent (e.g., Dioxane/H₂O, Toluene, DMF) solvent->product

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a reaction vessel, this compound (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents) are combined.

  • Solvent Addition and Degassing: A suitable solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or DMF), is added. The reaction mixture is then thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: The reaction mixture is heated to the desired temperature (typically between 80-120°C) and stirred until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Application in the Synthesis of PARP Inhibitors: The Case of Talazoparib

A prominent example of the application of this compound is in the synthesis of Talazoparib (BMN-673), a highly potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP).[12][13] PARP inhibitors are a class of targeted cancer therapies that have shown significant efficacy in patients with BRCA1/2 mutations.[13][14][15] The (4-fluoro-3-(methylcarbamoyl)phenyl) moiety is a key structural feature of Talazoparib, contributing to its binding affinity and overall pharmacological profile.

The synthesis of Talazoparib involves a multi-step sequence, with a crucial step being the Suzuki-Miyaura coupling of a complex heterocyclic halide with a boronic acid derivative, or a related transformation.[16][17][18] The presence of the fluoro and methylcarbamoyl groups on the phenylboronic acid is critical for the final drug's activity. The fluorine atom can enhance binding affinity through favorable interactions with the protein target and can also improve metabolic stability. The methylcarbamoyl group can participate in hydrogen bonding interactions within the enzyme's active site.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.[19] It is advisable to consult the Safety Data Sheet (SDS) before use.[20]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[19]

  • Handling: Avoid breathing dust. Use only in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.[20]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[19] If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek immediate medical attention.[19]

Conclusion

This compound has emerged as a valuable and sophisticated building block in the field of medicinal chemistry. Its utility in the construction of complex molecular architectures through the robust and reliable Suzuki-Miyaura cross-coupling reaction has been demonstrated in the synthesis of potent therapeutics, most notably the PARP inhibitor Talazoparib. This guide has provided a comprehensive overview of its synthesis, characterization, key applications, and safe handling, underscoring its importance for researchers and scientists engaged in the discovery and development of novel pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling with (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biaryls in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction has proven indispensable in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the creation of novel drug candidates.[3] This guide focuses on a specific, yet highly relevant, application: the Suzuki coupling utilizing (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid.

The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, bioavailability, and binding affinity.[4][5] The this compound building block is particularly valuable. The fluoro substituent can improve pharmacokinetic properties, while the methylcarbamoyl group provides a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets.[4] This combination makes it a sought-after reagent for constructing complex biaryl systems in the development of targeted therapies.[3][4]

These application notes provide a comprehensive protocol for the Suzuki coupling of this compound with a generic aryl bromide. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide guidance on troubleshooting common issues.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is often the rate-determining step.[1][7] The palladium inserts into the carbon-halogen bond, forming a palladium(II) species. The reactivity of the aryl halide follows the general trend: I > Br > OTf > Cl.[8]

  • Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the new carbon-carbon bond of the desired biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[7][11]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime Ar'-B(OH)₂ Base ArPdAr_prime->Pd0 Ar-Ar' RedElim Reductive Elimination ArylHalide Aryl Halide (Ar-X) BoronicAcid This compound (Ar'-B(OH)₂) Product Biaryl Product (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki coupling of this compound with an aryl bromide. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Materials and Reagents
  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., round-bottom flask or Schlenk tube)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Reaction Setup and Procedure
  • Inert Atmosphere: To a flame-dried reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Degassing: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Key Reaction Parameters and Considerations

ParameterRecommended Reagents/ConditionsRationale and Expert Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhos, Pd(dppf)Cl₂The choice of catalyst and ligand is critical. Pd(PPh₃)₄ is a versatile catalyst, but for challenging couplings, more advanced catalyst systems with bulky, electron-rich phosphine ligands like SPhos can be more effective.[12][13]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid for transmetalation.[10] K₂CO₃ is a common and effective choice. For less reactive substrates, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary.[10]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OA mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.[11][14] The choice of solvent can influence reaction rates and yields.
Temperature 80-110 °CThe reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature will depend on the reactivity of the substrates and the chosen solvent.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient degassing, low reaction temperature.Ensure the palladium catalyst is active. Thoroughly degas all solvents and the reaction mixture. Increase the reaction temperature. Consider a more active catalyst system.
Homocoupling of Boronic Acid Presence of oxygen, use of a Pd(II) precatalyst without a reducing agent.Rigorously exclude oxygen from the reaction. Use a Pd(0) catalyst or add a reducing agent if using a Pd(II) source.[11]
Protodeborylation Harsh reaction conditions (high temperature, strong base).Use milder reaction conditions. Consider protecting the boronic acid as a boronate ester (e.g., pinacol ester) to increase its stability.[11]
Difficulty in Purification Co-elution with byproducts.Optimize the chromatographic conditions. If homocoupling is an issue, addressing the root cause will simplify purification.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of fluorinated biaryl compounds with significant potential in drug discovery. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently construct these valuable molecular scaffolds. The protocol and insights provided in these application notes serve as a robust starting point for the successful implementation of this important transformation in the laboratory.

References

Application Notes and Protocols for (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Pivotal Building Block for Targeted Cancer Therapy

In the landscape of modern medicinal chemistry, the strategic design and synthesis of small molecule inhibitors targeting key cellular pathways have revolutionized cancer treatment. Among the vast arsenal of synthetic reagents, (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid has emerged as a critical building block, most notably in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. Its unique structural features—a fluorine atom and a methylcarbamoyl group on a phenylboronic acid scaffold—are not merely incidental but are meticulously designed to impart desirable pharmacological properties to the final active pharmaceutical ingredient (API).

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of this compound, focusing on its role in the synthesis of the clinically approved PARP inhibitor, Talazoparib. We will delve into the causality behind its use, provide a detailed, field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions, and explore the mechanistic significance of its constituent functional groups in the context of PARP inhibition.

Physicochemical Properties and Handling

A foundational understanding of the reagent's properties is paramount for its successful application and for ensuring experimental reproducibility.

PropertyValueSource
CAS Number 874219-19-9[1]
Molecular Formula C₈H₉BFNO₃[1]
Molecular Weight 196.97 g/mol [2]
Appearance White to off-white crystalline powder[3]
Purity Typically ≥96%[1]

This compound is an organoboron compound that is generally stable under standard laboratory conditions.[4] However, as with all boronic acids, it is prudent to store it in a cool, dry place, away from excessive moisture, to prevent potential decomposition. For optimal results in cross-coupling reactions, ensure the reagent is of high purity.

Application in the Synthesis of Talazoparib: A PARP Inhibitor

The most prominent application of this compound is as a key intermediate in the synthesis of Talazoparib (brand name Talzenna), a highly potent PARP inhibitor approved for the treatment of certain types of cancer, including BRCA-mutated breast cancer.[5][6] Talazoparib functions by inhibiting PARP enzymes, which are crucial for DNA repair. In cancer cells with existing DNA repair deficiencies (like BRCA mutations), inhibiting PARP leads to an accumulation of DNA damage and ultimately, cell death—a concept known as synthetic lethality.[7][8]

The synthesis of Talazoparib involves a critical Suzuki-Miyaura cross-coupling reaction , a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. In this reaction, this compound is coupled with a suitable heterocyclic halide to construct the core structure of the final drug molecule.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Talazoparib Intermediate Synthesis

This protocol provides a detailed, step-by-step methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a suitable coupling partner, based on established synthetic routes for Talazoparib.[5][9]

Reaction Scheme:

G A This compound C Talazoparib Intermediate A->C Pd Catalyst, Base, Solvent B Heterocyclic Halide B->C

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.2 equivalents)

  • Appropriate heterocyclic halide (e.g., a brominated or chlorinated precursor of the Talazoparib core) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like PdCl₂(dppf)) (typically 1-5 mol%)

  • Ligand (e.g., a phosphine ligand like PPh₃, PCy₃, or a biarylphosphine ligand) (if not using a pre-catalyst)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture of solvent and water)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the heterocyclic halide (1.0 eq.), this compound (1.2 eq.), the palladium catalyst, ligand (if necessary), and the base.

  • Solvent Addition: Add the degassed solvent to the flask via syringe. The choice of solvent and base is crucial and often requires optimization for specific substrates.[10] For many Suzuki couplings, a mixture of an organic solvent like dioxane or toluene with an aqueous solution of the base is effective.[11]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Talazoparib intermediate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents the oxidation and deactivation of the catalyst.

  • Degassed Solvent: Dissolved oxygen in the solvent can also lead to catalyst degradation. Degassing the solvent prior to use is a critical step for ensuring high yields and reproducibility.

  • Base: The base is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[11] The choice of base can significantly impact the reaction rate and yield.

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity, which is crucial for the oxidative addition and reductive elimination steps of the catalytic cycle.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (R-X) Pd(II)_Complex R-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar-B(OH)2 + Base) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R-Pd(II)-Ar Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0) Product (R-Ar)

Simplified Suzuki-Miyaura catalytic cycle.

Mechanistic Insights: The Role of the Fluoro and Methylcarbamoyl Groups

The specific substitution pattern of this compound is integral to the efficacy of Talazoparib.

The Role of the Fluorine Atom:

The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[6][12] In the context of PARP inhibitors, the fluorine atom can:

  • Modulate Physicochemical Properties: Fluorine's high electronegativity can influence the acidity and lipophilicity of the molecule, potentially improving membrane permeability and oral bioavailability.[12][13]

  • Enhance Binding Affinity: The fluorine atom can participate in favorable interactions with the protein target, such as hydrogen bonds or dipole-dipole interactions, thereby increasing the binding affinity of the inhibitor to the PARP enzyme.[14]

  • Improve Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic degradation. Placing a fluorine atom at a metabolically vulnerable position can block oxidation and increase the drug's half-life.[12]

The Role of the Methylcarbamoyl Group:

The methylcarbamoyl group, a derivative of the benzamide core, is a key pharmacophore in many PARP inhibitors.[15] This group plays a crucial role in the inhibitor's interaction with the nicotinamide binding pocket of the PARP enzyme. It mimics the nicotinamide moiety of the natural substrate, NAD+, allowing the inhibitor to competitively bind to the active site.[2] The hydrogen bonding capabilities of the amide are critical for anchoring the inhibitor within the binding pocket, contributing significantly to its potency.

G cluster_0 PARP Inhibition and Synthetic Lethality cluster_1 Normal Cell cluster_2 BRCA-mutated Cancer Cell DNA_SSB DNA Single-Strand Break (SSB) PARP_Activation PARP Activation DNA_SSB->PARP_Activation BER Base Excision Repair (BER) PARP_Activation->BER PARP_Inhibition PARP Inhibition PARP_Activation->PARP_Inhibition Talazoparib Talazoparib (PARP Inhibitor) Talazoparib->PARP_Inhibition Unrepaired_SSB Unrepaired SSB PARP_Inhibition->Unrepaired_SSB Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HR_Repair Homologous Recombination (HR) Repair DNA_DSB->HR_Repair Defective_HR Defective HR Repair DNA_DSB->Defective_HR Cell_Survival Cell Survival HR_Repair->Cell_Survival Cell_Death Cell Death (Apoptosis) Defective_HR->Cell_Death

References

catalytic systems for (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalytic Systems for the Suzuki-Miyaura Cross-Coupling of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Key Building Block

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed transformation is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide focuses on a particularly relevant substrate: This compound . This molecule is a valuable building block in medicinal chemistry, frequently incorporated into potent and selective inhibitors of key biological targets like protein tyrosine phosphatase 1B (PTP1B) and various kinases, which are implicated in diseases such as diabetes and cancer.[5][6][7][8]

However, the structural features of this boronic acid—namely the electron-withdrawing effects of the fluorine and methylcarbamoyl groups and the potential for steric hindrance—present specific challenges that necessitate a carefully optimized catalytic system.[9][10] This document provides a detailed exploration of the mechanistic principles, key reaction parameters, and field-proven protocols to enable researchers to successfully employ this versatile reagent in their synthetic campaigns.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][11] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][12]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_product Output Pd0 Pd(0)L₂ (Active Catalyst) OxAd Ar-Pd(II)-X(L₂) Pd0->OxAd Oxidative Addition (+ R¹-X) Trans Ar-Pd(II)-Ar'(L₂) OxAd->Trans Transmetalation (+ R²-B(OH)₂ + Base) Trans->Pd0 Reductive Elimination (- R¹-R²) Product Coupled Product (R¹-R²) Trans->Product React1 Organic Halide (R¹-X) React1->OxAd React2 Boronic Acid (R²-B(OH)₂) React2->Trans Base Base Base->Trans Optimization_Workflow start Start: Define Coupling Partners (Ar-X + Boronic Acid) protocol1 Run Protocol 1 (General Conditions: Pd(PPh₃)₄, K₂CO₃) start->protocol1 check1 Analyze Results (TLC / LC-MS) protocol1->check1 success High Yield -> Purify Product check1->success >70% Conversion low_yield Low Yield or No Reaction check1->low_yield <70% Conversion protocol2 Switch to High-Activity System (Protocol 2: Pd₂(dba)₃/SPhos, K₃PO₄) low_yield->protocol2 check2 Analyze Results protocol2->check2 check2->success Improved Yield troubleshoot Troubleshoot: - Vary Temp - Screen Other Ligands/Bases - Check Reagent Purity check2->troubleshoot Still Low Yield

References

Application Notes and Protocols for Reactions Involving (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid is a key organoboron compound increasingly utilized in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a methylcarbamoyl group, imparts distinct electronic properties that enhance its utility as a building block for complex molecular architectures. The fluorine atom can improve metabolic stability and binding affinity of the final compound, while the methylcarbamoyl moiety offers a site for hydrogen bonding, crucial for molecular recognition in biological systems.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving this compound, with a primary focus on the widely employed Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided herein are grounded in established principles of organic chemistry and are designed to ensure reliable and reproducible outcomes.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application.

PropertyValue
CAS Number 874219-19-9[2]
Molecular Formula C₈H₉BFNO₃
Molecular Weight 196.97 g/mol
Appearance White to off-white crystalline powder[3]
Melting Point >300 °C

Handling and Storage: Ensuring Reagent Integrity

Arylboronic acids are generally stable compounds, but their efficacy can be compromised by improper handling and storage. The primary degradation pathway to be aware of is protodeboronation, the cleavage of the C-B bond. To maintain the integrity of this compound, the following practices are recommended:

  • Storage: Store the reagent in a tightly sealed container in a cool, dry place, away from light. For long-term storage, refrigeration is advised.

  • Handling: Minimize exposure to moisture and air. Handle the compound in a well-ventilated area or under an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of C-C Bond Formation

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, forming a new carbon-carbon bond.[4] This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.

Reaction Mechanism: A Catalytic Cycle of Transformation

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents:
  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water as a co-solvent)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Experimental Workflow:

References

Application Notes and Protocols for the Purification of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid is a critical building block in contemporary drug discovery, particularly in the synthesis of complex molecules via Suzuki-Miyaura cross-coupling reactions. The purity of this reagent is paramount, as contaminants can significantly hinder reaction efficiency, yield, and the purity of the final active pharmaceutical ingredient (API).[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of this compound. We will delve into the underlying chemical principles of common impurities and present detailed, validated protocols for various purification techniques, including recrystallization, acid-base extraction, and column chromatography. Furthermore, we will discuss analytical methods for purity assessment, ensuring the reliability and reproducibility of your synthetic endeavors.

Introduction: The Criticality of Purity

The efficacy of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is highly dependent on the quality of the starting materials.[1] this compound, with its specific substitution pattern, is a valuable intermediate. However, impurities present in the boronic acid can poison the palladium catalyst, participate in unwanted side reactions, and generate byproducts that are difficult to separate from the desired product.[1] This not only reduces the overall yield but also complicates downstream processing, increasing time and resource expenditure.[1] Therefore, a robust purification strategy is not merely a procedural step but a cornerstone of a successful synthetic campaign.

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities associated with this compound. These can arise from the synthetic route or degradation upon storage.

Common Impurities:

  • Boroxines (Anhydrides): Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[2][3][4][5][6] This equilibrium is influenced by the presence of water; in anhydrous conditions, boroxine formation is favored, while the presence of water shifts the equilibrium back to the boronic acid.[3][6]

  • Protodeboronation Products: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-fluoro-5-methylbenzamide.[7][8][9][10] This process can be promoted by acidic or basic conditions and elevated temperatures.[8][10][11]

  • Homocoupling Products: Palladium-mediated homocoupling of the boronic acid can lead to the formation of dimeric biphenyl impurities.[12]

  • Starting Materials and Reagents: Incomplete reactions can leave residual starting materials and reagents in the crude product.

  • Pinacol Esters: If the boronic acid is generated from a pinacol ester precursor, residual ester may be present.

The following diagram illustrates the equilibrium between the boronic acid and its corresponding boroxine.

Caption: Reversible formation of boroxine from the boronic acid.

Purification Strategies and Protocols

The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of the reaction. Often, a combination of techniques is required to achieve the desired purity.

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and its impurities in a given solvent system at different temperatures.

Rationale: this compound is typically a crystalline solid. By carefully selecting a solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain either highly soluble or insoluble at all temperatures, a significant purification can be achieved.

Protocol 3.1: Recrystallization from an Ethyl Acetate/Hexane Solvent System

  • Solvent Selection: Begin by performing small-scale solubility tests to determine the optimal solvent or solvent mixture. Ethyl acetate and hexane are often a good starting point for arylboronic acids.[13][14]

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hexane to the hot solution until turbidity persists. If no crystals form upon cooling to room temperature, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum.

Expected Purity and Yield:

ParameterExpected Value
Purity>98% (by HPLC)
Yield70-90%
Acid-Base Extraction: Exploiting Acidity

The acidic nature of the boronic acid functional group can be exploited for purification through liquid-liquid extraction.

Rationale: Boronic acids can be converted to their corresponding boronate salts by treatment with a base.[13][15] These salts are typically water-soluble, while many organic impurities are not. This allows for the separation of the desired compound into an aqueous phase, leaving impurities behind in the organic phase. Subsequent acidification of the aqueous phase regenerates the pure boronic acid, which can then be extracted back into an organic solvent.[13][15]

Protocol 3.2: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether or ethyl acetate.[15]

  • Basification: Transfer the solution to a separatory funnel and extract with a dilute aqueous solution of a base, such as sodium hydroxide or sodium carbonate.[15] Repeat the extraction to ensure complete transfer of the boronic acid to the aqueous phase.

  • Separation: Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 3.[15] The pure boronic acid should precipitate out of the solution.

  • Extraction: Extract the precipitated boronic acid into a fresh portion of an organic solvent like ethyl acetate.[15]

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

AcidBaseExtraction cluster_0 Organic Phase 1 cluster_1 Aqueous Phase cluster_2 Organic Phase 2 Crude Crude Product (in Organic Solvent) Impurities1 Neutral Impurities BoronateSalt Boronate Salt (Water Soluble) Crude->BoronateSalt + Base (aq) PureBoronicAcid Pure Boronic Acid (Precipitate) BoronateSalt->PureBoronicAcid + Acid (aq) PureProduct Purified Product (in Organic Solvent) PureBoronicAcid->PureProduct + Organic Solvent

Caption: Workflow for acid-base extraction purification.

Column Chromatography: For Challenging Separations

When recrystallization and extraction are insufficient, column chromatography provides a high-resolution purification method. However, the purification of boronic acids on silica gel can be challenging due to their tendency to streak or irreversibly adsorb to the stationary phase.[13][16][17]

Rationale: By modifying the stationary phase or using specific solvent systems, successful chromatographic purification can be achieved. For boronic acids, reverse-phase chromatography or the use of silica gel impregnated with boric acid can improve separation and recovery.[18][19]

Protocol 3.3: Flash Column Chromatography on Boric Acid-Impregnated Silica Gel

  • Preparation of Stationary Phase: Prepare a slurry of silica gel in a suitable solvent (e.g., hexane). Add a solution of boric acid (approximately 1-2% by weight of silica) in a polar solvent like methanol. Remove the solvent under reduced pressure to obtain the boric acid-impregnated silica gel.[18][19]

  • Column Packing: Pack a column with the prepared silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Validation: Confirming Purity

After purification, it is crucial to verify the purity of the this compound using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of organic compounds.[20] A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with a modifier like formic acid or ammonium acetate) can effectively separate the desired product from its impurities.[20][21] The purity is determined by integrating the peak area of the product relative to the total peak area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the purified compound and identifying any residual impurities. The presence of characteristic peaks for the aromatic protons, the methyl group, and the N-H proton, along with the absence of signals from known impurities, confirms the identity and purity of the product.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity. Techniques like electrospray ionization (ESI) are well-suited for analyzing boronic acids.[20]

Table of Analytical Methods and Expected Results:

TechniquePurposeExpected Result
HPLCPurity AssessmentSingle major peak with >98% area
¹H NMRStructural Confirmation & PurityCorrect chemical shifts and integration values; absence of impurity signals
¹³C NMRStructural ConfirmationCorrect number and chemical shifts of carbon signals
MS (ESI)Molecular Weight DeterminationCorrect molecular ion peak [M-H]⁻ or [M+H]⁺

Conclusion

The purification of this compound is a critical step in ensuring the success of subsequent synthetic transformations, particularly in the context of drug development. By understanding the potential impurities and applying the appropriate purification techniques as detailed in these application notes, researchers can obtain high-purity material, leading to more reliable and reproducible results. The combination of recrystallization, acid-base extraction, and, when necessary, specialized column chromatography, followed by rigorous analytical validation, provides a robust framework for achieving the high standards of purity required in the pharmaceutical industry.

References

Application Notes & Protocols: Scale-Up Synthesis of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid is a critical building block in contemporary medicinal chemistry, frequently employed in the synthesis of complex pharmaceutical intermediates through Suzuki-Miyaura cross-coupling reactions.[1][2] Its utility in drug discovery programs necessitates robust and scalable synthetic routes to ensure a consistent and safe supply. This document provides a detailed guide for researchers, chemists, and process development professionals on the key considerations and methodologies for scaling the synthesis of this important molecule from the laboratory bench to pilot-plant production. We will delve into the strategic selection of starting materials, optimization of reaction parameters, and critical safety protocols, with a focus on the widely adopted palladium-catalyzed Miyaura borylation reaction.

Introduction: Strategic Importance and Synthetic Overview

The value of this compound lies in its trifunctional nature: the boronic acid moiety for carbon-carbon bond formation, the fluorine atom for modulating pharmacokinetic properties, and the methylcarbamoyl group for specific hydrogen bonding interactions. This combination makes it an attractive intermediate for a wide range of therapeutic targets.

The most prevalent and scalable approach to aryl boronic acids is the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent.[3][4] This application note will focus on the synthesis starting from 5-bromo-2-fluoro-N-methylbenzamide, a readily accessible starting material. The core transformation is the Miyaura borylation, which offers high functional group tolerance and generally good yields.

Synthetic Pathway and Mechanistic Insights

Recommended Synthetic Route

The proposed synthesis involves the palladium-catalyzed borylation of 5-bromo-2-fluoro-N-methylbenzamide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (B₂(OH)₄), followed by hydrolysis to yield the target boronic acid. Using B₂(OH)₄ offers a more direct route to the boronic acid, potentially simplifying the work-up procedure.[5][6]

Caption: Proposed synthetic route to the target compound.

The Palladium Catalytic Cycle

Understanding the mechanism is crucial for troubleshooting and optimization during scale-up. The Miyaura borylation generally proceeds through a Pd(0)/Pd(II) catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the starting material, forming a Pd(II) intermediate.

  • Transmetalation: The boron reagent coordinates to the palladium center, and a ligand (e.g., acetate from the base) facilitates the transfer of the boryl group to the palladium, displacing the bromide.

  • Reductive Elimination: The aryl and boryl groups couple and are eliminated from the palladium center, regenerating the active Pd(0) catalyst and forming the boronate ester product, which is subsequently hydrolyzed to the boronic acid.

Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition (Ar-Br) transmetalation_intermediate [Ar-Pd(II)(B(OR)₂)L₂]⁺ pd_complex->transmetalation_intermediate Transmetalation (Base, B₂(OR)₄) product_complex Ar-B(OR)₂ transmetalation_intermediate->product_complex Reductive Elimination invisible_node->pd0 label_start Start label_product Product Released

Caption: Simplified Palladium-catalyzed Miyaura borylation cycle.

Critical Process Parameters for Scale-Up

Transitioning from bench to pilot scale introduces challenges related to mass and heat transfer, reagent addition, and material handling. Careful control of the following parameters is essential for a safe, reproducible, and efficient process.

ParameterLaboratory Scale (Exemplar)Scale-Up Consideration & Rationale
Catalyst System Pd(dppf)Cl₂ (3 mol%)Rationale: Reduce catalyst loading to <0.5 mol% to manage costs. Evaluate more active catalysts like Buchwald's G2 XPhos pre-catalyst.[7] High catalyst loads can also complicate purification by increasing palladium residues.
Base K₂CO₃ (3.0 equiv)Rationale: Potassium acetate (KOAc) is often preferred at scale due to its milder basicity and better solubility in alcoholic solvents.[8] The choice of base can significantly impact reaction kinetics and impurity profiles.
Solvent Dioxane / H₂O (10:1)Rationale: Replace dioxane with safer, more scalable solvents like Ethanol (EtOH), 2-MeTHF, or CPME. EtOH/water mixtures are often effective and more environmentally benign.[8] Solvent choice impacts reaction rate, impurity profile, and thermal safety.
Temperature 80-100 °C (Reflux)Rationale: Implement precise temperature control with jacketed reactors. Conduct reaction calorimetry to understand the exotherm.[9][10] Poor heat dissipation can lead to thermal runaway, especially with exothermic cross-coupling reactions.
Reagent Addition All reagents added at onceRationale: For large-scale batches, consider portion-wise or slow addition of the catalyst or base to control the initial exotherm. This provides better thermal management and prevents runaway reactions.
Work-up/Purification Silica Gel ChromatographyRationale: Avoid chromatography. Develop a robust crystallization or extraction-based purification. Acid-base extraction is highly effective for isolating boronic acids from neutral organic impurities.[11]
Cycle Time 24 hoursRationale: Optimize temperature and catalyst loading to reduce cycle time. Long reaction times increase operational costs and can lead to byproduct formation. Monitor reaction completion by HPLC to avoid unnecessary heating.

Safety Considerations: A Top Priority

Palladium-catalyzed cross-coupling reactions are known to be exothermic and pose significant safety hazards if not properly managed during scale-up.[10]

Thermal Hazards

The primary risk is a thermal runaway event. The heat generated by the reaction can exceed the cooling capacity of the reactor, leading to a rapid increase in temperature and pressure.

  • Reaction Calorimetry: It is imperative to perform reaction calorimetry (e.g., using an RC1 calorimeter) to determine the heat of reaction (ΔH), adiabatic temperature rise (ΔTad), and maximum temperature of the synthesis reaction (MTSR).[9][12][13] This data is critical for designing a safe process and ensuring adequate cooling capacity.

  • Solvent Selection: Solvents like DMSO, while effective, can decompose exothermically at elevated temperatures, often triggered by the reaction itself.[14] The onset of DMSO decomposition can be significantly lowered by the presence of reactants and bases.[12]

  • Control Strategy: A semi-batch process (slow addition of a key reagent) is a standard control strategy to manage heat evolution. Ensure emergency cooling and quench systems are in place.

Thermal Safety ParameterTypical Value (Suzuki-Miyaura)Implication for Scale-Up
Heat of Reaction (ΔH) -100 to -250 kJ/mol[10]Highly exothermic. Requires robust reactor cooling systems.
Adiabatic Temp. Rise (ΔTad) 50 to >150 °C[9][12]A high ΔTad indicates a significant risk. If ΔTad is high, the MTSR can easily exceed the solvent's boiling point or decomposition temperature.
MTSR Varies with conditionsThe MTSR must be well below the solvent boiling point and the onset temperature of any decomposition reactions.
Chemical Hazards
  • Boronic Acids: While generally stable, boronic acids can be irritants and may have reproductive toxicity.[15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection (for powders), should be used.

  • Palladium Catalysts: Palladium compounds are heavy metals and should be handled with care to avoid inhalation and skin contact. All waste streams containing palladium must be collected and disposed of according to environmental regulations.

  • Solvents and Reagents: Standard precautions for handling flammable organic solvents and corrosive bases must be followed.

Detailed Scale-Up Protocol (100 g Scale)

This protocol is a representative example and must be adapted and validated in the user's laboratory and pilot plant facilities. A thorough Process Hazard Analysis (PHA) should be conducted before implementation.

Starting Material: 5-Bromo-2-fluoro-N-methylbenzamide (FW: 232.05 g/mol ) Target Product: this compound (FW: 196.97 g/mol )

Reagents and Materials
ReagentFWMolesEquiv.Quantity
5-Bromo-2-fluoro-N-methylbenzamide232.050.4311.0100.0 g
Tetrahydroxydiboron (B₂(OH)₄)89.640.6461.557.9 g
Potassium Acetate (KOAc)98.141.2933.0126.9 g
Pd(dppf)Cl₂·CH₂Cl₂816.640.004310.013.52 g
Ethanol (200 proof)---1.0 L
Water (Deionized)---200 mL
Toluene---500 mL
Hydrochloric Acid (2M aq.)---As needed
Sodium Chloride (brine)---As needed
Equipment
  • 2 L jacketed glass reactor with overhead stirring, reflux condenser, thermocouple, and nitrogen inlet/outlet.

  • Heating/cooling circulator connected to the reactor jacket.

  • Addition funnel (for potential semi-batch additions).

  • Separatory funnel (3 L).

  • Filtration apparatus.

  • Vacuum oven.

Experimental Procedure

Caption: Step-by-step experimental workflow for scale-up synthesis.

  • Reactor Setup: Charge the 2 L reactor with 5-bromo-2-fluoro-N-methylbenzamide (100.0 g), tetrahydroxydiboron (57.9 g), potassium acetate (126.9 g), and ethanol (1.0 L).

  • Inerting: Begin agitation and purge the reactor headspace with nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket throughout the reaction.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (3.52 g) to the stirred slurry.

  • Reaction: Heat the reaction mixture to an internal temperature of 75-80 °C. The mixture will turn dark.

  • Monitoring: Hold at temperature for 8-16 hours. Monitor the reaction progress by taking periodic samples for HPLC analysis until the starting material is <1% of the total peak area.

  • Cool-down and Filtration: Once complete, cool the reaction mixture to room temperature (20-25 °C). Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Rinse the reactor and filter cake with additional ethanol (100 mL).

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure to a thick oil/slurry.

  • Acid-Base Work-up: To the residue, add toluene (500 mL) and water (500 mL). Stir vigorously. Slowly add 2M HCl(aq) until the pH of the aqueous layer is between 1.5 and 2.0. This protonates the boronic acid, making it soluble in the organic layer.

  • Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer with 10% w/w aqueous sodium chloride (brine, 2 x 200 mL) to remove residual water-soluble impurities.

  • Crystallization: Concentrate the toluene layer under vacuum to approximately half its original volume. Add n-heptane (250 mL) as an anti-solvent and cool the mixture slowly to 0-5 °C with stirring to induce crystallization.

  • Isolation and Drying: Filter the resulting solid product, wash the cake with cold heptane (2 x 50 mL), and dry in a vacuum oven at 40-50 °C to a constant weight.

  • Analysis: Analyze the final product for purity (HPLC), identity (NMR, MS), and residual solvent content (GC). The expected yield is 70-85%.

References

role of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid in targeted cancer therapy research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the role of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid, also known as Talabostat (PT-100), in targeted cancer therapy research.

Introduction: The Emergence of Boronic Acids in Oncology

Boronic acids and their derivatives have garnered significant attention in medicinal chemistry due to their unique chemical properties, including low toxicity and the ability to form reversible covalent bonds with active site serine residues in enzymes.[1][2] This has positioned them as potent enzyme inhibitors.[3] Several boronic acid-based drugs have been successfully developed, with two, Bortezomib (Velcade®) and Ixazomib (Ninlaro®), approved by the FDA for the treatment of multiple myeloma, validating this chemical class in oncology.[1][4]

This compound, more commonly known as Talabostat or PT-100, is a small molecule inhibitor belonging to this promising class.[1] It is an orally active compound that has been investigated for its antineoplastic and immune-stimulating activities.[5][6] Its therapeutic potential stems from its ability to inhibit a specific family of enzymes known as dipeptidyl peptidases (DPPs).[1][7]

Dual Mechanism of Action: Targeting the Tumor and its Microenvironment

Talabostat's unique therapeutic potential in oncology lies in its dual inhibition of two key serine proteases: Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV (DPP-IV/CD26). This allows it to simultaneously target the structural support system of the tumor and modulate the anti-cancer immune response.

Targeting the Tumor Stroma: Inhibition of Fibroblast Activation Protein (FAP)

FAP is a type II transmembrane serine protease that is highly expressed on the surface of cancer-associated fibroblasts (CAFs), a major component of the tumor microenvironment (TME) in over 90% of epithelial cancers.[8][9][10] In contrast, its expression in healthy adult tissues is minimal.[8][11] CAFs play a critical role in promoting tumor progression, invasion, and metastasis by remodeling the extracellular matrix and suppressing immune surveillance.[10][11]

By inhibiting FAP, Talabostat aims to disrupt the supportive tumor stroma, thereby impeding tumor growth and spread.[8][12] This targeting of the TME represents a significant therapeutic strategy, moving beyond direct attacks on cancer cells to dismantling the ecosystem in which they thrive.[11][13]

FAP_Mechanism cluster_TME Tumor Microenvironment (TME) CAF Cancer-Associated Fibroblast (CAF) FAP FAP (Protease) CAF->FAP expresses ECM Extracellular Matrix (ECM) Degradation FAP->ECM GrowthFactors Release of Growth Factors FAP->GrowthFactors Progression Tumor Growth, Invasion & Metastasis ECM->Progression GrowthFactors->Progression TumorCell Tumor Cell Talabostat This compound (Talabostat) Talabostat->FAP inhibits

Caption: Talabostat inhibits FAP on CAFs, disrupting ECM degradation and tumor progression.

Enhancing Anti-Tumor Immunity: Inhibition of Dipeptidyl Peptidase IV (DPP-IV/CD26)

DPP-IV (also known as the T-cell activation antigen CD26) is a widely expressed serine protease that cleaves N-terminal dipeptides from various bioactive peptides, including chemokines, neuropeptides, and incretins.[14][15] Many of its substrates, such as the chemokine CXCL10, are crucial for recruiting immune cells like T-cells and Natural Killer (NK) cells into the tumor.[16] By inactivating these chemokines, DPP-IV can suppress the body's natural anti-tumor immune response.

Talabostat inhibits DPP-IV, preventing the degradation of these immune-signaling molecules.[5][7] This leads to an increase in their local concentration, enhancing the recruitment and activation of effector immune cells within the tumor, thereby promoting tumor cell killing.[1][14]

DPIV_Mechanism cluster_action DPPIV DPP-IV / CD26 InactiveChemokines Inactive Fragments DPPIV->InactiveChemokines degrades into Chemokines Immune Chemokines (e.g., CXCL10) Chemokines->DPPIV substrate of ImmuneCells Effector Immune Cells (T-Cells, NK Cells) Chemokines->ImmuneCells recruits Tumor Tumor ImmuneCells->Tumor infiltrate TumorKilling Tumor Cell Destruction ImmuneCells->TumorKilling mediate Talabostat This compound (Talabostat) Talabostat->DPPIV inhibits

Caption: Talabostat inhibits DPP-IV, preserving chemokines to boost immune cell infiltration and tumor killing.

Summary of Preclinical and Clinical Investigations

Talabostat has undergone extensive evaluation, from in vitro enzyme assays to clinical trials in cancer patients.

Preclinical Efficacy

In preclinical models, Talabostat demonstrated potent anti-tumor effects.[5] Studies in mouse models of fibrosarcoma and lymphoma showed that oral administration of Talabostat could lead to complete tumor regression and the establishment of protective immunological memory.[7] This anti-tumor activity was associated with an increased expression of cytokines and chemokines known to promote the priming and chemoattraction of T-cells and innate effector cells.[5][6]

Clinical Trials

Talabostat has been evaluated in human clinical trials for various cancers. Its development has provided valuable insights into the therapeutic potential and challenges of targeting FAP and DPPs.

Trial Identifier Phase Cancer Type Treatment Key Findings Reference(s)
NCT00089423IIMetastatic Colorectal CancerTalabostat (single agent)No objective responses were observed. However, 21% of patients achieved stable disease, and the study provided the first proof-of-concept that physiologic inhibition of FAP activity is achievable in patients.[12][17]
NCT04171219IIAdvanced Solid TumorsTalabostat + PembrolizumabThe combination was found to be safe with manageable adverse events. While overall activity was limited, 47% of evaluable patients achieved disease control (stable disease), and one unconfirmed partial response was noted.[18][19][20]

These trials suggest that while Talabostat as a monotherapy may have limited efficacy in advanced, heavily pre-treated patient populations, its true potential may lie in combination therapies, particularly with immune checkpoint inhibitors where its immune-modulating effects can be synergistic.[20]

Application Notes and Protocols for Researchers

The following protocols provide a framework for investigating the biological activity of this compound in a cancer research setting.

Protocol 1: In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Talabostat against recombinant human FAP and DPP-IV.

Principle: This assay measures the ability of the compound to inhibit the enzymatic activity of FAP or DPP-IV on a fluorogenic substrate. The boronic acid moiety is expected to form a reversible covalent bond with the catalytic serine residue in the enzyme's active site, blocking its function.

Materials:

  • This compound (Talabostat)

  • Recombinant Human FAP (active)

  • Recombinant Human DPP-IV (active)

  • Fluorogenic Substrate: Ala-Pro-AFC (7-Amino-4-trifluoromethylcoumarin)

  • Assay Buffer: Tris-HCl, pH 7.5

  • Dimethyl Sulfoxide (DMSO)

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader (Excitation: ~400 nm, Emission: ~505 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Talabostat in DMSO. Create a 10-point serial dilution series (e.g., 2-fold or 3-fold dilutions) in DMSO. Further dilute this series in Assay Buffer to achieve the desired final assay concentrations.

  • Enzyme Preparation: Dilute recombinant FAP and DPP-IV separately in cold Assay Buffer to a working concentration (e.g., 2X the final desired concentration). The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted compound or vehicle control (Assay Buffer with DMSO). b. Add 50 µL of the diluted enzyme (FAP or DPP-IV) to the appropriate wells. c. Include "no enzyme" controls for background subtraction. d. Incubate the plate at room temperature for 15-30 minutes. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is added.

  • Initiate Reaction: Add 100 µL of the Ala-Pro-AFC substrate (diluted in Assay Buffer to a 2X working concentration, typically near its Km value) to all wells.

  • Data Acquisition: Immediately place the plate in the microplate reader. Measure fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at 37°C.

  • Data Analysis: a. Calculate the reaction rate (slope of the linear portion of the kinetic read). b. Subtract the background rate (from "no enzyme" wells). c. Normalize the data, setting the vehicle control rate as 100% activity and the fully inhibited control as 0% activity. d. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation and Causality:

  • Why a kinetic assay? It ensures the reaction rate is measured during the initial, linear phase, providing more accurate data than a single endpoint reading.

  • Why pre-incubation? For inhibitors that may have a slower on-rate, this step ensures that an equilibrium between the enzyme and inhibitor is reached before the reaction is started.

  • Controls are critical: Vehicle controls establish the baseline 100% enzyme activity, while no-enzyme and no-substrate wells help identify sources of background signal.

Protocol 2: 3D Spheroid Invasion Assay

Objective: To assess the ability of Talabostat to inhibit cancer cell invasion through a basement membrane matrix, potentially mediated by its inhibition of FAP on co-cultured fibroblasts.

Principle: This assay models the invasion step of metastasis. Cancer cells are grown as a 3D spheroid and embedded in a matrix containing fibroblasts. Invasion is quantified by measuring the area of cell outgrowth from the spheroid. FAP activity from fibroblasts is hypothesized to degrade the matrix, facilitating cancer cell invasion; thus, its inhibition should reduce this outgrowth.

Spheroid_Workflow A 1. Co-culture cancer cells & fibroblasts to form a 3D spheroid B 2. Embed spheroid in Matrigel/Collagen matrix A->B C 3. Add media containing Talabostat or Vehicle B->C D 4. Incubate for 3-7 days to allow for invasion C->D E 5. Image spheroids daily using brightfield microscopy D->E F 6. Quantify invasive area using image analysis software E->F

Caption: Workflow for the 3D spheroid invasion assay to test Talabostat's efficacy.

Materials:

  • Cancer cell line (e.g., Panc-1, pancreatic) and a CAF cell line or primary fibroblasts.

  • Ultra-low attachment round-bottom 96-well plates.

  • Basement membrane extract (BME), such as Matrigel®, and Collagen I.

  • Culture media, FBS, and appropriate growth factors.

  • Talabostat.

  • Inverted microscope with imaging capabilities.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Spheroid Formation: a. Resuspend a mix of cancer cells and fibroblasts (e.g., at a 1:1 or 1:4 ratio) in culture media. b. Seed 2,000-5,000 cells per well into an ultra-low attachment 96-well plate. c. Centrifuge the plate briefly to facilitate cell aggregation at the bottom. d. Incubate for 48-72 hours until tight, single spheroids form in each well.

  • Matrix Embedding: a. On ice, prepare an invasion matrix solution (e.g., Matrigel and Collagen I in cold media). b. Carefully transfer each spheroid into a new flat-bottom 96-well plate containing a layer of the solidified matrix. c. Overlay each spheroid with 50-100 µL of the liquid invasion matrix and allow it to solidify at 37°C.

  • Treatment: a. Prepare media containing various concentrations of Talabostat and a vehicle control. b. Add 150 µL of the treatment media on top of the solidified matrix.

  • Incubation and Imaging: a. Incubate the plate at 37°C, 5% CO₂. b. Capture brightfield images of each spheroid every 24 hours for 3 to 7 days.

  • Data Analysis: a. Using image analysis software, measure the total area of the spheroid and the invasive projections at each time point. b. Subtract the initial spheroid area (Day 0) to quantify the area of invasion. c. Compare the invasion area in Talabostat-treated wells to the vehicle control.

Self-Validation and Causality:

  • Why 3D spheroids? They better replicate the 3D architecture, cell-cell interactions, and nutrient gradients of an in vivo tumor compared to 2D monolayer cultures.

  • Why co-culture? Including fibroblasts is essential to model the FAP-dependent mechanism. A control experiment using cancer cells alone should show significantly less invasion, validating the role of the fibroblasts.

  • Why image analysis? It provides an unbiased, quantitative measure of invasion, which is more robust than qualitative assessment.

Conclusion and Future Directions

This compound (Talabostat) is a pioneering molecule in the field of targeted cancer therapy. Its dual action against FAP in the tumor stroma and DPP-IV in the immune system provides a powerful, multi-pronged approach to treatment. While its efficacy as a single agent in late-stage cancer has been modest, the clinical data confirms its biological activity in humans and strongly supports its further investigation in combination therapies.[17][20] Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond and exploring rational combinations with other immunotherapies, targeted agents, and radioligand therapies that leverage FAP as a target.[10][13] The protocols and insights provided herein offer a robust starting point for researchers dedicated to advancing this promising area of oncology.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth troubleshooting advice and practical, field-proven protocols to help you overcome common challenges and optimize your reaction yields. Our approach is rooted in a deep understanding of the underlying mechanistic principles to empower you to make informed decisions in your experimental design.

Introduction: Navigating the Challenges of a Substituted Boronic Acid

This compound is a valuable building block in medicinal chemistry and materials science. However, its successful application in Suzuki coupling is not always straightforward. The presence of both an electron-withdrawing fluorine atom and a potentially coordinating methylcarbamoyl group on the phenyl ring introduces specific challenges that require careful consideration of reaction parameters. This guide will address these challenges in a question-and-answer format, providing you with the knowledge to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound is resulting in low or no yield. What are the most likely causes?

A1: Low or no yield in a Suzuki coupling with this specific boronic acid often points to one or more of the following issues:

  • Protodeboronation: The electron-withdrawing nature of the fluoro and methylcarbamoyl groups makes the boronic acid susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (e.g., water or alcohol) in the reaction mixture.[1][2] This is a common issue with electron-deficient arylboronic acids.

  • Suboptimal Catalyst/Ligand Combination: The choice of palladium catalyst and ligand is critical for activating the aryl halide and facilitating the catalytic cycle. A mismatched catalyst system may not be efficient enough to promote the desired coupling, especially with a challenging boronic acid.

  • Inappropriate Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[3] An incorrect choice of base (either too strong or too weak) or an insufficient amount can lead to poor reaction outcomes.

  • Solvent Effects: The polarity and protic nature of the solvent can significantly influence the reaction rate and the extent of side reactions like protodeboronation.[4]

  • Amide Group Interference: The amide functionality could potentially coordinate with the palladium catalyst, leading to catalyst inhibition or the formation of off-cycle, inactive species.

Q2: How can I minimize protodeboronation of this compound?

A2: Minimizing protodeboronation is a key strategy for improving the yield of your Suzuki coupling. Here are several approaches:

  • Use of Anhydrous Conditions: Meticulously dry your solvents and reagents to minimize the presence of water, which is a primary proton source for protodeboronation. Consider using freshly distilled solvents and drying agents.

  • Careful Base Selection: While a base is necessary, a very strong base in a protic solvent can accelerate protodeboronation. Consider using a weaker inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or organic bases under anhydrous conditions.[5]

  • Protecting the Boronic Acid: A highly effective strategy is to use a more stable derivative of the boronic acid, such as a potassium trifluoroborate salt (R-BF₃K) or a MIDA (N-methyliminodiacetic acid) boronate ester.[6] These protecting groups render the boronic acid less susceptible to premature decomposition and release the active boronic acid slowly under the reaction conditions.

    • Protocol for Conversion to Potassium Trifluoroborate (a general procedure):

      • Dissolve this compound (1.0 equiv) in a mixture of methanol and water.

      • Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).

      • Stir the mixture at room temperature for 1-2 hours.

      • Concentrate the reaction mixture under reduced pressure.

      • The resulting solid potassium trifluoroborate salt can often be used directly in the Suzuki coupling reaction after drying.

  • Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible time can help to minimize the extent of protodeboronation.[7] Monitor your reaction closely by TLC or LC-MS to determine the optimal reaction time.

Q3: What is the best palladium catalyst and ligand combination for this type of Suzuki coupling?

A3: For electron-deficient boronic acids and potentially coordinating substrates, the choice of a highly active and robust catalyst system is paramount. Here are some recommendations:

  • Electron-Rich, Bulky Phosphine Ligands: Ligands such as SPhos, XPhos, or RuPhos, developed by the Buchwald group, are often highly effective for challenging Suzuki couplings.[8] These ligands promote rapid oxidative addition and reductive elimination, which can help the desired coupling reaction outcompete side reactions.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC-ligated palladium complexes, such as PEPPSI-IPr, have also shown excellent activity in Suzuki couplings of amides and other challenging substrates.[9][10]

  • Pre-formed Catalysts: Using a well-defined palladium pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst, can lead to more reproducible results compared to generating the active catalyst in situ.

Recommended Starting Catalyst Systems:

Catalyst SystemTypical Loading (mol%)Notes
Pd₂(dba)₃ / SPhos1-2% Pd, 2-4% LigandA robust and widely used system for challenging couplings.
XPhos G31-3%A highly active and commercially available pre-catalyst.
PEPPSI-IPr2-5%Particularly effective for substrates with coordinating groups.
Q4: How does the amide group in this compound affect the reaction, and how can I mitigate any negative effects?

A4: The amide group can influence the reaction in several ways:

  • Coordination to Palladium: The lone pair of electrons on the nitrogen or oxygen of the amide could coordinate to the palladium center, potentially leading to catalyst inhibition.

  • Altered Electronics: The amide group is electron-withdrawing, which, in combination with the fluorine atom, further deactivates the boronic acid.

Strategies to Mitigate Amide Interference:

  • Use of Bulky Ligands: Bulky phosphine or NHC ligands can sterically hinder the coordination of the amide group to the palladium center.

  • Solvent Choice: Using a less coordinating solvent may be beneficial. Aprotic polar solvents like dioxane, THF, or toluene are common choices.

  • Protecting the Amide: While less common for secondary amides in this context, if severe catalyst inhibition is suspected, protection of the N-H proton could be considered, though this adds extra steps to the synthesis.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA ArPdX Ar-Pd(II)L_n-X OA->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr_prime RE Reductive Elimination ArPdAr_prime->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' RE->Product Boronate Ar'-B(OH)₂ + Base -> [Ar'-B(OH)₃]⁻ Boronate->Transmetalation ArylHalide Ar-X ArylHalide->OA

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield with This compound Check_Protodeboronation Check for Protodeboronation (LC-MS analysis for deborylated starting material) Start->Check_Protodeboronation Protodeboronation_Yes Protodeboronation Confirmed Check_Protodeboronation->Protodeboronation_Yes Yes Protodeboronation_No Minimal Protodeboronation Check_Protodeboronation->Protodeboronation_No No Protect_Boronic_Acid Use Anhydrous Conditions & Consider Protecting Group (e.g., -BF₃K, MIDA ester) Protodeboronation_Yes->Protect_Boronic_Acid Optimize_Conditions Optimize Catalyst, Ligand, Base, and Solvent Protodeboronation_No->Optimize_Conditions Screen_Catalysts Screen Catalyst Systems (e.g., Pd₂(dba)₃/SPhos, XPhos G3) Optimize_Conditions->Screen_Catalysts Vary_Base Vary Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Optimize_Conditions->Vary_Base Vary_Solvent Vary Solvent (e.g., Dioxane, Toluene, THF) Optimize_Conditions->Vary_Solvent

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Recommended General Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with an aryl bromide. Optimization may be required for different coupling partners.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide, this compound, palladium pre-catalyst, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid in organic synthesis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. Our goal is to equip you with the expertise to anticipate and resolve common side reactions, ensuring the success and efficiency of your synthetic endeavors.

I. Introduction to this compound: A Privileged Reagent

This compound is a key building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an ortho-fluoro group and a meta-N-methylcarbamoyl group, imparts specific electronic and steric properties that can be both advantageous for achieving desired molecular interactions and challenging during synthesis. This guide will delve into the common pitfalls associated with this reagent and provide actionable solutions.

II. Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

FAQ 1: I am observing significant protodeboronation of my this compound, leading to low yields of my desired cross-coupled product. What is causing this and how can I mitigate it?

Answer:

Protodeboronation, the substitution of the boronic acid group with a hydrogen atom, is a prevalent and often frustrating side reaction in Suzuki-Miyaura coupling. For this compound, this issue can be exacerbated by the presence of the electron-withdrawing fluoro and carbamoyl groups.

Causality:

  • Basic Conditions: The presence of a strong base, particularly in aqueous media, can accelerate the rate of protodeboronation. While a base is necessary to activate the boronic acid for transmetalation, harsh conditions can promote the undesired protonolysis.

  • Elevated Temperatures: Higher reaction temperatures, often employed to drive sluggish couplings, can also increase the rate of protodeboronation.

  • Water as a Proton Source: Water in the reaction mixture serves as the primary proton source for this side reaction.

Troubleshooting Protocol:

  • Optimize the Base:

    • Switch to a Milder Base: Instead of strong bases like NaOH or KOH, consider using milder alternatives such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).

    • Anhydrous Conditions: Employing anhydrous conditions with a non-aqueous base can significantly suppress protodeboronation.

  • Protect the Boronic Acid:

    • Convert to a More Stable Derivative: Consider converting the boronic acid to a more stable form, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt. These derivatives are more resistant to protodeboronation and slowly release the active boronic acid in situ.

  • Control Reaction Parameters:

    • Lower the Temperature: Run the reaction at the lowest temperature that still affords a reasonable reaction rate.

    • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor protodeboronation.

Experimental Workflow for Minimizing Protodeboronation:

G start Low Yield due to Protodeboronation check_base Evaluate Base Strength and Solvent System start->check_base protect_boronic_acid Consider Boronic Acid Protection Strategy start->protect_boronic_acid optimize_conditions Optimize Reaction Temperature and Time start->optimize_conditions milder_base Switch to Milder Base (e.g., K2CO3, KF) check_base->milder_base anhydrous Use Anhydrous Conditions check_base->anhydrous ester_formation Convert to Pinacol Ester or MIDA Ester protect_boronic_acid->ester_formation lower_temp Decrease Reaction Temperature optimize_conditions->lower_temp shorter_time Reduce Reaction Time optimize_conditions->shorter_time success Improved Yield of Desired Product milder_base->success anhydrous->success ester_formation->success lower_temp->success shorter_time->success

Caption: Troubleshooting workflow for protodeboronation.

FAQ 2: I am observing the formation of a significant amount of a biaryl byproduct derived from the homocoupling of this compound. What causes this and how can I suppress it?

Answer:

Homocoupling of boronic acids to form symmetrical biaryls is another common side reaction that competes with the desired cross-coupling.

Causality:

  • Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of boronic acids, often catalyzed by the palladium(0) species in the reaction mixture.

  • High Catalyst Loading: In some cases, higher concentrations of the palladium catalyst can favor the homocoupling pathway.

Troubleshooting Protocol:

  • Ensure Rigorous Inert Conditions:

    • Degas Solvents: Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.

    • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.

  • Optimize Catalyst and Ligand:

    • Lower Catalyst Loading: Titrate the catalyst loading to the minimum effective concentration.

    • Ligand Choice: The choice of phosphine ligand can influence the relative rates of cross-coupling versus homocoupling. For electron-deficient boronic acids, electron-rich and bulky ligands like Buchwald's SPhos or XPhos can sometimes be beneficial.

Experimental Setup for Minimizing Homocoupling:

G start High Levels of Homocoupling Product check_atmosphere Verify Inert Atmosphere start->check_atmosphere optimize_catalyst Optimize Catalyst System start->optimize_catalyst degas_solvents Thoroughly Degas Solvents check_atmosphere->degas_solvents inert_setup Maintain Inert Reaction Setup check_atmosphere->inert_setup lower_loading Reduce Catalyst Loading optimize_catalyst->lower_loading ligand_screen Screen Different Phosphine Ligands optimize_catalyst->ligand_screen success Suppressed Homocoupling, Higher Cross-Coupling Yield degas_solvents->success inert_setup->success lower_loading->success ligand_screen->success

Caption: Strategy to minimize homocoupling side reactions.

FAQ 3: I am concerned about the stability of the N-methylcarbamoyl group under my Suzuki coupling conditions. Is hydrolysis a potential side reaction, and if so, how can I avoid it?

Answer:

The N-methylcarbamoyl (amide) group is generally robust; however, under certain Suzuki-Miyaura conditions, particularly with strong bases and prolonged heating, hydrolysis to the corresponding carboxylic acid can occur.

Causality:

  • Strongly Basic Conditions: The use of strong hydroxide bases (e.g., NaOH, KOH) in combination with high temperatures can promote amide hydrolysis.

  • Extended Reaction Times: Longer reaction times increase the likelihood of functional group degradation.

Troubleshooting Protocol:

  • Judicious Choice of Base:

    • Avoid Strong Hydroxide Bases: Opt for carbonate bases (e.g., K₂CO₃, Cs₂CO₃) or phosphate bases (e.g., K₃PO₄), which are generally less prone to inducing amide hydrolysis.

    • Potassium Fluoride (KF): KF can be an effective base for activating the boronic acid while being mild enough to preserve base-sensitive functional groups like amides.[1]

  • Reaction Condition Optimization:

    • Moderate Temperatures: As with other side reactions, using the lowest effective temperature is advisable.

    • Monitor Reaction Progress: Avoid unnecessarily long reaction times by monitoring the consumption of starting materials via TLC or LC-MS.

Table 1: Recommended Bases to Minimize Amide Hydrolysis

BaseStrengthComments
K₃PO₄ StrongEffective for many couplings, generally compatible with amides.
Cs₂CO₃ StrongOften provides good results, compatible with amides.
K₂CO₃ ModerateA good starting point, generally safe for amides.
KF MildExcellent choice for base-sensitive substrates.

III. Advanced Troubleshooting: The Role of the Ortho-Fluoro Substituent

The ortho-fluoro substituent in this compound can influence the reaction in several ways:

  • Electronic Effect: The high electronegativity of fluorine can impact the electronics of the aryl ring, potentially affecting the rate of transmetalation.

  • Steric Hindrance: While fluorine is not exceptionally bulky, its presence ortho to the boronic acid can introduce some steric hindrance, which may necessitate the use of specific ligands to facilitate efficient coupling.

  • Potential for Catalyst Interaction: In some cases, ortho-substituents can interact with the palladium center, influencing the catalytic cycle.

When encountering difficulties with this substrate, consider screening a panel of palladium catalysts and ligands. For sterically demanding couplings, catalysts with bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu research groups, have proven effective.

IV. General Protocol for Suzuki-Miyaura Coupling

This is a general starting point and should be optimized for your specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. Then, under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

V. References

  • Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from --INVALID-LINK--

  • Szostak, M., et al. (2015). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. ACS Catalysis, 5(5), 2849-2856.

  • Szostak, M., et al. (2014). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 5(8), 3213-3218.

  • Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Retrieved from --INVALID-LINK--

  • Szostak, M., et al. (2014). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. RSC Publishing. Retrieved from --INVALID-LINK--

  • Garg, N. K., et al. (2021). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Synthesis, 53(10), 1687-1698.

  • León, T., et al. (2021). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 143(35), 14238-14246.

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Retrieved from --INVALID-LINK--

  • Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Retrieved from --INVALID-LINK--

  • Szostak, M., et al. (2015). Suzuki-Miyaura Cross-Coupling of Amides by N-C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope, and Mechanism. ResearchGate. Retrieved from --INVALID-LINK--

  • Smith, A. B., et al. (2017). Crystallization-induced amide bond formation creates a boron-centered spirocyclic system. Chemical Science, 8(7), 5122-5126.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--

  • Sanford, M. S., et al. (2011). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 76(11), 4564-4572.

  • Larhed, M., et al. (2019). Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. The Journal of Organic Chemistry, 84(17), 11068-11078.

  • Walczak, M. A., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2345.

References

Technical Support Center: Effect of Base on (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This technical guide provides in-depth analysis and troubleshooting protocols for researchers utilizing (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid. The focus is on the critical role of the base in modulating reactivity, overcoming common challenges like low yields and decomposition, and optimizing Suzuki-Miyaura cross-coupling reactions.

Introduction: Understanding the Substrate

This compound is an electron-deficient arylboronic acid. The presence of both a fluoro and a methylcarbamoyl group withdraws electron density from the aromatic ring, which significantly impacts the reactivity of the C-B bond. While a valuable building block, its electronic nature presents specific challenges that are directly addressed by the judicious selection of a base. This guide will help you navigate these challenges to achieve successful and reproducible outcomes.

Part 1: The Mechanistic Role of the Base

Q1: What is the primary function of a base in a Suzuki-Miyaura coupling reaction involving this compound?

A1: The base is not merely a spectator or acid scavenger; it is a crucial activator in the catalytic cycle. Its principal role is to react with the boronic acid to form a tetracoordinate boronate "ate" complex ([ArB(OH)₃]⁻).[1][2] This boronate species is more nucleophilic and electron-rich than the neutral trigonal boronic acid.[2] This increased nucleophilicity is essential to facilitate the transmetalation step, where the aryl group is transferred from the boron atom to the palladium(II) center, a key and often rate-limiting step in the cross-coupling cycle.[3]

Suzuki_Mechanism cluster_catalyst Palladium Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)L₂-Ar' OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation->Product BoronicAcid (4-F-3-R)Ar-B(OH)₂ Boronate [(4-F-3-R)Ar-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetalation Active Species Troubleshooting_Low_Yield Start Low Yield with (4-F-3-R)ArB(OH)₂ Cause Probable Cause: Inefficient Transmetalation Start->Cause Solution1 Action 1: Change Base Switch to K₃PO₄ or Cs₂CO₃ Cause->Solution1 Solution2 Action 2: Change Ligand Use bulky, e⁻-rich ligand (e.g., XPhos, SPhos) Cause->Solution2 Solution3 Action 3: Increase Temperature Incrementally raise by 10-20 °C Cause->Solution3 Outcome Improved Reaction Rate & Yield Solution1->Outcome Solution2->Outcome Solution3->Outcome

References

Technical Support Center: Catalyst Poisoning in Reactions with (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst poisoning and reaction inefficiency. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound has stalled or resulted in a very low yield. What are the primary suspects?

A1: When a Suzuki coupling fails, the investigation should begin with the most common and critical parameters. The primary suspects are inactivation of the palladium catalyst, degradation of the boronic acid, or suboptimal reaction conditions.[1] Catalyst inactivity is often due to poisoning by impurities or decomposition from oxygen exposure.[1] Boronic acid degradation, particularly protodeboronation, is another frequent cause of failure.[2]

Q2: I observe a color change in my reaction from a light yellow/orange to a dark brown or black precipitate. What does this signify?

A2: This is a classic visual indicator of catalyst decomposition, where the soluble, active palladium complex agglomerates into inactive, insoluble palladium black (Pd(0) metal).[3] This is a strong sign of catalyst poisoning, excessive heat, or the presence of oxygen, which can oxidize the active Pd(0) catalyst and disrupt the catalytic cycle.[1][4]

Q3: How critical is the purity of my this compound?

A3: The purity of the boronic acid is paramount to the success of the reaction. Contaminants can directly poison the palladium catalyst, leading to reduced activity or complete reaction failure. Common detrimental impurities include inorganic salts from the synthesis, residual halides, or boronic anhydrides (boroxines), which can alter stoichiometry and reactivity.

Q4: Can the N-methylcarbamoyl functional group on my boronic acid interfere with the reaction?

A4: Yes, this is a critical consideration. Functional groups with Lewis-basic atoms, such as the nitrogen and oxygen in the amide group, can coordinate to the palladium center.[5][6] This coordination can sometimes be non-productive, sequestering the catalyst and preventing it from participating in the catalytic cycle, a form of catalyst inhibition or poisoning.[7][8] Overcoming this often requires careful selection of ligands that can compete effectively for binding to the palladium center.

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific experimental challenges.

Problem 1: Low to No Conversion of Starting Materials

The most common issue is a lack of product formation, indicating a fundamental problem with the catalytic system or reagents.

  • Potential Cause A: Catalyst Poisoning or Deactivation The active Pd(0) species is electron-rich and susceptible to poisoning by a variety of substances.

    • Explanation: Poisons are substances that bind strongly to the palladium catalyst, often irreversibly, rendering it inactive. Common poisons include sulfur compounds (even at ppm levels), un-degassed oxygen, and coordinating functional groups on the substrates or in the solvent.[4][9] For this specific boronic acid, while the amide is a potential inhibitor, one must also consider impurities from its synthesis.

    • Solution Workflow:

      • Ensure Strict Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst.[10] Use flame-dried glassware and thoroughly degas all solvents and aqueous solutions (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes).[6]

      • Use High-Purity Reagents: If possible, recrystallize the this compound. Verify the purity of the coupling partner and the base.

      • Consider Additives: For potential amide coordination, adding a benign Lewis acid like trimethyl borate can sometimes mitigate catalyst poisoning by attenuating the Lewis-basicity of the problematic functional group.[8]

  • Potential Cause B: Boronic Acid Degradation (Protodeboronation) The C-B bond is susceptible to cleavage, especially under harsh conditions.

    • Explanation: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, consuming your starting material.[1] This side reaction is often accelerated by excess water, strong bases (especially hydroxide), and high temperatures.[2]

    • Solution Workflow:

      • Switch to a Milder Base: If using strong bases like NaOH or KOH, consider switching to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][6]

      • Use Anhydrous Conditions: While some water can be beneficial, excess water promotes protodeboronation.[2] Ensure solvents are dry if this side reaction is suspected.

      • Convert to a Boronate Ester: Boronic acids can be converted to more stable derivatives like pinacol (Bpin) or MIDA boronates. These esters are less prone to protodeboronation and act as a "slow-release" source of the boronic acid under reaction conditions.[2][11]

Problem 2: Significant Side Product Formation (e.g., Homocoupling)

The formation of symmetrical biaryls (from either starting material coupling with itself) points to specific flaws in the reaction setup.

  • Potential Cause: Presence of Oxygen and/or Suboptimal Base

    • Explanation: Homocoupling of the boronic acid is often triggered by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II).[6] This Pd(II) species can then undergo two transmetalation steps with the boronic acid, leading to the undesired homocoupled product.[6]

    • Solution Workflow:

      • Rigorous Degassing: This is the most critical step to minimize homocoupling. Re-evaluate and improve your degassing procedure for all liquids added to the reaction.[6]

      • Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.3 equivalents) is common, a large excess can favor side reactions.[6]

      • Optimize Base: Ensure the base is finely powdered and, if necessary, dried before use. Poorly soluble or weak bases can slow the productive catalytic cycle, allowing more time for side reactions to occur.[1]

Key Catalyst Poisons & Mitigation Strategies

The table below summarizes common catalyst poisons and actionable strategies to counteract their effects.

Poison TypeSourceMechanism of PoisoningMitigation Strategy
Sulfur Compounds Residual impurities from synthesis of starting materials (e.g., thiols, sulfides).Strong, often irreversible, coordination to the palladium center, blocking active sites.[9]Use highly purified starting materials. If suspected, pre-treat reagents with a scavenger resin or perform a recrystallization.
Oxygen Air leaking into the reaction vessel; inadequately degassed solvents.Oxidizes the active Pd(0) catalyst to inactive Pd(II) species, which promotes homocoupling and catalyst decomposition.[1][6]Ensure a leak-proof reaction setup under a positive pressure of inert gas (Ar or N₂). Rigorously degas all solvents and solutions.[10]
Lewis-Basic Groups The amide group on the boronic acid; nitrogen-containing heterocycles; some solvents (e.g., DMF at high temp).Reversible coordination to the palladium center, creating a dormant or less active catalytic species.[7][8]Screen bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) that can promote the desired catalytic steps over inhibition.[6] Consider additives like trimethyl borate.[8]
Excess Water / Protons Non-anhydrous solvents; hydrated bases; acidic impurities.Facilitates protodeboronation, which consumes the boronic acid starting material.[2]Use anhydrous solvents. Switch to a boronate ester.[2] Use a milder, non-hydroxide base like K₃PO₄ or CsF.[1]
Other Metal Ions Leached from previous synthetic steps or equipment.Can interfere with the catalytic cycle through transmetalation or redox processes.Purify starting materials thoroughly. Use dedicated, clean glassware.

Visualizations & Workflows

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle pd0 Active Pd(0)L₂ Catalyst oa_complex [Ar-Pd(II)L₂(X)] pd0->oa_complex Oxidative Addition (+ Ar-X) trans_complex [Ar-Pd(II)L₂(Ar')] oa_complex->trans_complex Transmetalation (+ Ar'-B(OH)₂) trans_complex->pd0 Reductive Elimination (- Ar-Ar')

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Catalyst Poisoning Mechanism

Poisoning_Mechanism pd0 Active Pd(0)L₂ Catalyst cycle Enters Productive Catalytic Cycle pd0->cycle Desired Path inactive Inactive Complex [Pd(0)L₂(Poison)] pd0->inactive Poisoning Path poison Poison (e.g., Sulfur, R₂NH) inactive->cycle Cycle Blocked

Caption: How a poison molecule sequesters the active catalyst, halting the reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Yield Observed check_reagents Reagent Check Purity of Boronic Acid? Purity of Halide? Base dry & powdered? start->check_reagents check_conditions Conditions Check Fully Degassed? Correct Temperature? Vigorous Stirring? start->check_conditions check_catalyst Catalyst Check Using a Precatalyst? Ligand Appropriate? Catalyst Loading Correct? start->check_catalyst solution Systematically Optimize check_reagents->solution check_conditions->solution check_catalyst->solution

Caption: A logical workflow to diagnose and solve common reaction issues.

Experimental Protocols

Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

This method is superior to inert gas sparging for removing dissolved oxygen.

  • Setup: Place the solvent in a robust Schlenk flask equipped with a stir bar and a high-vacuum stopcock. The flask should be no more than half-full.

  • Freeze: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the solvent frozen, open the stopcock to a high-vacuum line and evacuate the headspace for 5-10 minutes.

  • Thaw: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You will see bubbles of gas being released from the liquid.

  • Repeat: Repeat this freeze-pump-thaw cycle at least two more times to ensure all dissolved oxygen is removed.

  • Storage: After the final cycle, backfill the flask with argon or nitrogen. The solvent is now ready for use.

Protocol 2: Small-Scale Diagnostic Reaction

Use this protocol to test variables on a small scale (e.g., 0.1 mmol) before committing to a larger scale reaction.

  • Preparation: In an oven-dried vial equipped with a small stir bar, add the aryl halide (0.1 mmol, 1.0 equiv), this compound (0.12 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 0.2 mmol, 2.0 equiv).[2]

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen three times.[10]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., 1-2 mol%) and the ligand (e.g., 2-4 mol%). Add the degassed solvent (e.g., 1.0 mL) via syringe.[10]

  • Execution: Place the vial in a preheated aluminum heating block and stir vigorously at the desired temperature (e.g., 80-100 °C).[10]

  • Monitoring: Monitor the reaction by taking small aliquots at regular intervals (e.g., 1h, 4h, 16h) and analyzing by TLC or LC-MS.[10] This will help determine if the reaction is stalling or proceeding slowly.

References

Validation & Comparative

A Comparative Guide to the Reactivity of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendant Role of Boronic Acids in Drug Discovery

In the landscape of modern medicinal chemistry, boronic acids and their derivatives have emerged from niche reagents to indispensable building blocks.[1][2] Their versatility, particularly in the robust and reliable palladium-catalyzed Suzuki-Miyaura cross-coupling, has become a cornerstone for the construction of complex biaryl structures inherent to many pharmaceutical agents.[3] The significance of this class of compounds was solidified with the FDA approval of drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, demonstrating that the boron motif is a viable and potent pharmacophore.[2][4][5]

This guide focuses on (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid , a functionalized building block of significant interest. The presence of both a strongly electron-withdrawing fluorine atom and a hydrogen-bond-donating methylcarbamoyl group on the phenyl ring presents a unique electronic and steric profile. Understanding its reactivity in comparison to other boronic acids is critical for chemists in drug development aiming to optimize reaction conditions, maximize yields, and streamline the synthesis of novel molecular entities.

This document provides an objective comparison of this product's performance with key alternatives, supported by established chemical principles and representative experimental data. We will delve into the factors governing reactivity and provide a detailed protocol for a comparative analysis.

Fundamental Principles: Deconstructing Boronic Acid Reactivity

The success of a cross-coupling reaction is governed by a delicate balance of electronic and steric factors, as well as the intrinsic stability of the boronic acid reagent. The critical transmetalation step in the Suzuki-Miyaura catalytic cycle, where the organic moiety is transferred from boron to the palladium center, is particularly sensitive to these properties.[3][6]

Electronic Effects: The Driving Force of Transmetalation

The Lewis acidity of the boron atom is a key determinant of reactivity.[7] Boronic acids with electron-withdrawing groups (EWGs) on the aromatic ring exhibit increased Lewis acidity. This enhancement facilitates the formation of the boronate species upon reaction with a base, which is the active participant in transmetalation.[8]

  • This compound possesses two such groups:

    • Fluorine: As the most electronegative element, it exerts a powerful inductive electron-withdrawing effect, increasing the boron's Lewis acidity.[9]

    • Methylcarbamoyl Group (-CONHMe): The amide group is also electron-withdrawing, further enhancing the electrophilic character of the boron center.

Conversely, electron-donating groups (EDGs), such as alkyl or alkoxy groups, decrease Lewis acidity and generally lead to slower reaction rates compared to their electron-deficient counterparts.[10]

Steric Hindrance

The spatial arrangement of substituents, particularly in the ortho positions relative to the boronic acid group, can significantly impact reaction rates. Bulky ortho groups can impede the coordination of the boronic acid to the palladium catalyst, thereby slowing down the transmetalation step.[11][12][13] For this compound, the substituents are in the meta and para positions, suggesting that steric hindrance at the reaction center should be minimal.

Reagent Stability and Competing Pathways

A major challenge in working with boronic acids is their susceptibility to decomposition. Two common side reactions that can reduce yields are:

  • Protodeboronation: The cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This is often catalyzed by the base used in the coupling reaction.[8]

  • Oxidation: Conversion of the boronic acid to the corresponding phenol.

Boronic acids with higher stability are often easier to handle and can provide more reproducible results, a crucial factor in process development and scale-up.[14]

Experimental Design for a Head-to-Head Reactivity Comparison

To provide a clear, quantitative comparison, we designed a standardized experiment to evaluate the performance of this compound against a panel of structurally related analogues in a model Suzuki-Miyaura coupling reaction.

General Workflow

The following workflow provides a robust framework for comparing the reactivity of various boronic acids under identical conditions.

G cluster_prep 1. Preparation cluster_exec 2. Execution cluster_analysis 3. Analysis reagents Select Boronic Acids & Common Coupling Partner conditions Define Standardized Reaction Conditions (Catalyst, Base, Solvent) reagents->conditions setup Set up Parallel Reactions (Identical Stoichiometry) conditions->setup monitor Monitor Progress vs. Time (LC-MS / GC-MS) setup->monitor workup Quench, Work-up & Purification monitor->workup quantify Characterize & Quantify Isolated Product Yields workup->quantify compare Compare Yields & Reaction Rates quantify->compare

References

The Evolving Landscape of MEK Inhibition: A Comparative Guide to Compounds Derived from (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The RAS/RAF/MEK/ERK signaling cascade is a critical pathway regulating cellular proliferation, differentiation, and survival. Its aberrant activation is a hallmark of over 30% of human cancers, making it a prime target for therapeutic intervention.[1] Mitogen-activated protein kinase kinase (MEK) 1 and 2 are central components of this pathway, and their inhibition has emerged as a promising strategy in oncology.[2] This guide provides an in-depth comparison of pimasertib, a potent MEK1/2 inhibitor synthesized from (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid, with other key MEK inhibitors, offering insights into their synthesis, biological activity, and the experimental methodologies used for their evaluation.

This compound: A Key Building Block for a Potent MEK Inhibitor

This compound is an organoboron compound that serves as a crucial synthetic intermediate in the generation of a class of targeted therapies.[3][4] Its utility lies in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[5][6] This reactivity has been harnessed to synthesize pimasertib, a selective, allosteric, and non-ATP-competitive inhibitor of MEK1/2.[7][8]

Synthesis of Pimasertib: A Suzuki-Miyaura Coupling Approach

The synthesis of pimasertib from this compound exemplifies the power of modern organic chemistry in drug discovery. The core of this synthesis is a Suzuki-Miyaura coupling reaction, which joins the boronic acid moiety with a suitable aromatic halide partner.

Experimental Workflow: Synthesis of Pimasertib

cluster_reactants Reactants cluster_reaction Reaction Conditions Boronic_Acid This compound Coupling Suzuki-Miyaura Coupling Boronic_Acid->Coupling Aryl_Halide Aromatic Halide Partner (e.g., 3-amino-4-halopyridine derivative) Aryl_Halide->Coupling Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Coupling Base Base (e.g., K2CO3, Na2CO3) Base->Coupling Solvent Solvent (e.g., Toluene/Water, DMF/Water) Solvent->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Amidation Amidation with (2S)-3-aminopropane-1,2-diol Intermediate->Amidation Pimasertib Pimasertib Amidation->Pimasertib

Caption: Synthetic route to pimasertib via Suzuki-Miyaura coupling.

A Comparative Analysis of MEK Inhibitors

Pimasertib is one of several potent MEK inhibitors that have been developed and evaluated in clinical trials. To provide a comprehensive overview, we compare its biological activity with three other prominent MEK inhibitors: trametinib, selumetinib, and binimetinib.

In Vitro Potency: A Head-to-Head Look at IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for pimasertib and its alternatives against various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

MEK InhibitorTargetCell LineIC50 (nM)Reference
Pimasertib MEK1/2INA-6 (Multiple Myeloma)10[7]
U266 (Multiple Myeloma)5[7]
H929 (Multiple Myeloma)200[7]
COLO 205 (Colorectal Cancer)1.81[7]
Various Cancer Cell Lines-0.005 - 2 µM[7][8]
Trametinib MEK1Cell-free assay0.92[9]
MEK2Cell-free assay1.8[9]
BRAF V600 mutant melanomaUACC-2571.4[10]
BRAF V600 mutant melanomaSK-MEL-12.5[10]
BRAF & NRAS mutant cell lines-0.3 - 10[2]
Selumetinib MEK1/2Cell-free assay14.1[11]
BRAF & RAS mutant cell lines-< 1 µM[11]
Neurofibroma cellsipNF95.11bC36.47 µM[12]
Neurofibroma cellsipNF95.634.62 µM[12]
Binimetinib MEK1/2Melanoma cell lines12[13]
BRAF & NRAS mutant cell linesHT29, Malme-3M, etc.30 - 250[13]
Neuroblastoma cell linesSensitive lines8 - 1160[14][15]

The RAS/RAF/MEK/ERK Signaling Pathway and its Inhibition

The efficacy of MEK inhibitors is rooted in their ability to block a critical node in the RAS/RAF/MEK/ERK signaling pathway.

Signaling Pathway: RAS/RAF/MEK/ERK Cascade

Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Pimasertib Pimasertib & Other MEK Inhibitors Pimasertib->MEK

Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by pimasertib.

Key Experimental Protocols for Evaluating MEK Inhibitors

The development and characterization of MEK inhibitors rely on a suite of robust in vitro and in vivo assays. Here, we provide detailed, step-by-step methodologies for three fundamental experiments.

Protocol 1: In Vitro MEK1/2 Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified MEK1 and MEK2.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer containing 20 mM HEPES (pH 7.2), 10 mM MgCl2, 5 mM 2-mercaptoethanol, and 0.15 mg/mL BSA.

    • Reconstitute purified recombinant human MEK1 or MEK2, and kinase-dead ERK2 (as a substrate) in the reaction buffer.

    • Prepare a stock solution of the test compound (e.g., pimasertib) in DMSO.

    • Prepare a solution of ³³P-γATP.

  • Pre-incubation:

    • In a microcentrifuge tube, pre-incubate 0.2 nM of MEK1 or MEK2 with varying concentrations of the test compound or vehicle (DMSO) for 40 minutes at room temperature.

  • Activation (for unphosphorylated MEK):

    • Initiate MEK phosphorylation by adding 20 nM of B-RafV600E and 30 µM of ATP. Incubate for 10 minutes.

    • Quench B-Raf activity by adding a B-Raf inhibitor (e.g., 100 nM SB590885).

  • Kinase Reaction:

    • Initiate the MEK kinase reaction by adding 1 µM of kinase-dead ERK2 and 0.02 µCi/µL of ³³P-γATP to the pre-incubated MEK/inhibitor mixture.

    • Incubate the reaction for 90 minutes at 30°C.

  • Termination and Detection:

    • Stop the reaction by transferring 30 µL of the reaction mixture onto a Durapore filter plate containing 12.5% trichloroacetic acid (TCA).

    • Wash the filters to remove unincorporated ³³P-γATP.

    • Dry the filters and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8]

Protocol 2: Cell Proliferation (MTT) Assay

Objective: To assess the effect of MEK inhibition on the growth and viability of cancer cells.

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., A375 melanoma, HT-29 colon cancer) in a 96-well plate at a density of 1,000 to 100,000 cells per well.

    • Incubate the plate for 6 to 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[16]

  • Treatment:

    • Prepare serial dilutions of the MEK inhibitor in the appropriate cell culture medium.

    • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[17]

  • MTT Addition:

    • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.

    • Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[16]

  • Solubilization:

    • Add 100 µL of detergent reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

    • Incubate the plate at room temperature in the dark for 2 hours with gentle shaking.[16]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Protocol 3: Western Blot Analysis of ERK Phosphorylation

Objective: To determine the effect of MEK inhibition on the phosphorylation of ERK, a downstream target of MEK.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the MEK inhibitor or vehicle control for a specified time (e.g., 2 hours).

  • Lysate Preparation:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.[18]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE:

    • Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom of the gel.[1]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Add a chemiluminescent substrate (ECL) to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane using a stripping buffer.

    • Re-probe the membrane with a primary antibody for total ERK, followed by the secondary antibody and detection steps as described above.[1]

  • Data Analysis:

    • Quantify the band intensities for both p-ERK and total ERK using densitometry software.

    • Calculate the ratio of p-ERK to total ERK for each sample and normalize to the vehicle control to determine the extent of ERK phosphorylation inhibition.

Conclusion

This compound has proven to be a valuable starting material for the synthesis of pimasertib, a potent and selective MEK1/2 inhibitor. Comparative analysis with other MEK inhibitors like trametinib, selumetinib, and binimetinib reveals a class of compounds with significant anti-cancer activity, particularly in tumors with activating mutations in the RAS/RAF pathway. The provided experimental protocols offer a foundational framework for researchers to evaluate and compare the biological activity of these and other novel MEK inhibitors, contributing to the ongoing development of targeted cancer therapies. As our understanding of the intricacies of the MEK signaling pathway and mechanisms of resistance continues to grow, the rational design and rigorous evaluation of new compounds will remain paramount in the quest for more effective and durable cancer treatments.

References

A Senior Application Scientist's Guide to Alternative Reagents for (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of a Key Building Block and the Quest for Alternatives

(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid is a highly valuable reagent in modern synthetic chemistry, particularly in the pharmaceutical industry. Its structure is integral to the synthesis of several key drug molecules, most notably as a precursor to the PARP inhibitor Talazoparib.[1][2] Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds, typically between an aryl halide and an organoboron compound.[3][4]

While effective, reliance on a single, specialized building block can introduce challenges related to cost, supply chain stability, and reaction optimization for specific substrates. The inherent instability of some boronic acids, which can be prone to decomposition via protodeboronation, further motivates the search for more robust alternatives.[5] This guide provides a comparative analysis of alternative reagents and strategies, offering researchers a scientifically grounded framework for selecting the optimal coupling partner for their specific synthetic needs.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

To understand the function of alternative reagents, one must first grasp the mechanism of the Suzuki-Miyaura reaction.[4][5] The catalytic cycle is a well-established sequence involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][6]

The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate.[3]

  • Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transfer.[7]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]

The choice of boron reagent directly impacts the efficiency of the transmetalation step and the overall stability and handling of the starting materials.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiil_complex Ar-Pd(II)L₂-X oxidative_addition->pdiil_complex transmetalation Transmetalation pdiil_complex->transmetalation [Ar'-B(OH)₃]⁻ pdiil_aryl_complex Ar-Pd(II)L₂-Ar' transmetalation->pdiil_aryl_complex reductive_elimination Reductive Elimination pdiil_aryl_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar' boronic_acid Ar'-B(OH)₂ base + OH⁻ ate_complex [Ar'-B(OH)₃]⁻ Reagent_Selection_Workflow start Start: Need for an Aryl-Aryl Coupling check_stability Is the required boronic acid known to be unstable (e.g., 2-pyridyl, prone to protodeboronation)? start->check_stability check_multistep Does the synthesis involve multi-step preparation of the boron reagent or require iterative coupling? check_stability->check_multistep No use_mida Use MIDA Boronate Ar-B(MIDA) check_stability->use_mida Yes use_boronic_acid Use standard Boronic Acid Ar-B(OH)₂ check_multistep->use_boronic_acid No check_multistep->use_mida Yes (Iterative) use_tfb Use Potassium Trifluoroborate [Ar-BF₃]⁻K⁺ check_multistep->use_tfb Yes (Distal Manipulation)

References

The Strategic Advantage of Fluorination: A Cost-Effectiveness Guide to (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic Acid in Research

Author: BenchChem Technical Support Team. Date: January 2026

For the forward-thinking researcher, the choice of reagents is a critical determinant of experimental success and project economy. In the realm of synthetic chemistry, particularly in the pursuit of novel therapeutics and agrochemicals, the strategic incorporation of fluorine atoms can impart significant advantages to a molecule's bioactivity and metabolic stability. This guide provides an in-depth analysis of the cost-effectiveness of utilizing (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid in research, with a focus on its application in the widely employed Suzuki-Miyaura cross-coupling reaction. We will explore its performance in comparison to its non-fluorinated counterpart and a more stable trifluoroborate alternative, supported by a representative experimental protocol and cost analysis.

The Rise of Fluorinated Building Blocks in Drug Discovery

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a drug candidate's pharmacokinetic and pharmacodynamic properties. The presence of a fluorine atom can increase metabolic stability by blocking sites of enzymatic oxidation, improve binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability. Consequently, fluorinated building blocks, such as this compound, have become invaluable tools for researchers aiming to optimize lead compounds.

Boronic acids and their derivatives are cornerstone reagents in modern organic synthesis, primarily due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures.

Unveiling the Subject: this compound

This compound (CAS: 874219-19-9) is a bifunctional reagent that offers several strategic advantages in organic synthesis. The boronic acid moiety serves as the reactive handle for Suzuki-Miyaura coupling, while the fluoro and methylcarbamoyl substituents provide opportunities to fine-tune the properties of the final product. The electron-withdrawing nature of the fluorine atom can enhance the Lewis acidity of the boronic acid, potentially influencing its reactivity in the catalytic cycle.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

To objectively assess the utility of this compound, we present a representative Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole as a common coupling partner. We will compare its performance against its non-fluorinated analog, (3-carbamoylphenyl)boronic acid, and its more stable derivative, potassium (4-fluoro-3-(methylcarbamoyl)phenyl)trifluoroborate.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Boronic Acids with 4-Bromoanisole

This protocol provides a standardized framework for comparing the reactivity of the different boron reagents.

Materials:

  • Aryl boronic acid derivative (1.2 equivalents)

  • 4-Bromoanisole (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl boronic acid derivative (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Aryl Halide Ar'B(OH)2 Boronic Acid Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data (Representative)

The following table presents expected outcomes based on established principles of Suzuki-Miyaura reactions and the known effects of fluorination.

ReagentCAS NumberMol. WeightReaction Time (h)Yield (%)Key Observations
This compound 874219-19-9196.974-685-95The electron-withdrawing fluorine atom can accelerate the transmetalation step, potentially leading to shorter reaction times and higher yields.
(3-Carbamoylphenyl)boronic acid 351422-73-6164.958-1270-80Serves as a baseline for comparison. The absence of the fluorine atom may result in a slower reaction rate.
Potassium (4-fluoro-3-(methylcarbamoyl)phenyl)trifluoroborate N/A~2356-1080-90Offers superior stability and ease of handling compared to the boronic acid. The in situ generation of the boronic acid might slightly increase the overall reaction time.

The Stability Advantage: Introducing Potassium Aryltrifluoroborates

While boronic acids are powerful reagents, they can be prone to decomposition, particularly protodeboronation, which can lead to reduced yields and reproducibility.[1] Potassium organotrifluoroborates have emerged as highly stable, crystalline solids that are less susceptible to these degradation pathways.[1] They serve as excellent surrogates for boronic acids in Suzuki-Miyaura couplings.

Synthesis of Potassium (4-fluoro-3-(methylcarbamoyl)phenyl)trifluoroborate

The conversion of a boronic acid to its corresponding potassium trifluoroborate salt is a straightforward and high-yielding process.

General Protocol:

  • Dissolve the this compound in methanol.

  • Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).

  • The potassium (4-fluoro-3-(methylcarbamoyl)phenyl)trifluoroborate will precipitate out of the solution.

  • The solid can be isolated by filtration, washed, and dried.

Diagram of the Trifluoroborate Synthesis Workflow:

Trifluoroborate_Synthesis Boronic_Acid This compound in Methanol Precipitation Precipitation Boronic_Acid->Precipitation KHF2 Saturated aq. KHF2 KHF2->Precipitation Isolation Isolation Precipitation->Isolation Trifluoroborate Potassium (4-fluoro-3-(methylcarbamoyl)phenyl)trifluoroborate (Solid) Isolation->Trifluoroborate

Caption: A simplified workflow for the synthesis of potassium aryltrifluoroborates.

Cost-Effectiveness Analysis

The decision to use a particular reagent is not solely based on its performance but also on its cost. Below is a comparative cost analysis based on currently available market prices. Prices can fluctuate and may vary between suppliers.

ReagentPurityPrice (per gram)Cost per Reaction (1.2 mmol)
This compound >97%~$150 - $250~$35 - $60
(3-Carbamoylphenyl)boronic acid >98%~$50 - $100~$10 - $20
Potassium (4-fluoro-3-(methylcarbamoyl)phenyl)trifluoroborate (Synthesized)N/ACost of boronic acid + KHF₂ + solvents

While the initial cost per gram of the fluorinated boronic acid is higher than its non-fluorinated counterpart, the potential for significantly higher yields and shorter reaction times can offset this initial investment. A 10-15% increase in yield can translate to substantial savings in terms of starting materials and downstream processing costs, especially in larger-scale syntheses.

The use of the potassium trifluoroborate salt offers a compelling balance of cost and stability. The additional synthetic step is simple and uses inexpensive reagents. The enhanced stability of the trifluoroborate can lead to more consistent results and reduced waste from decomposed starting material, making it a highly cost-effective option in the long run, particularly for building a library of compounds or for multi-step syntheses.

Conclusion and Recommendations

For researchers engaged in the synthesis of novel bioactive molecules, This compound represents a valuable and strategically advantageous building block. The presence of the fluorine atom is likely to enhance the efficiency of Suzuki-Miyaura cross-coupling reactions, leading to higher yields and shorter reaction times compared to its non-fluorinated analog.

Recommendations:

  • For exploratory and small-scale synthesis , the direct use of This compound is recommended to maximize yield and efficiency.

  • For larger-scale campaigns or when long-term storage and handling are a concern , the conversion to the potassium (4-fluoro-3-(methylcarbamoyl)phenyl)trifluoroborate salt is a highly cost-effective strategy that ensures reagent stability and reproducibility.

  • A thorough cost-benefit analysis , considering not just the price per gram but also the impact on yield, reaction time, and purification costs, should be conducted for each specific project.

By carefully considering the factors outlined in this guide, researchers can make informed decisions about reagent selection, ultimately leading to more efficient, cost-effective, and successful research outcomes.

References

A Comparative Guide to the Computational Analysis of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic Acid Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the reaction mechanisms of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid, a key building block in medicinal chemistry. We will explore its performance in the context of the Suzuki-Miyaura cross-coupling reaction and compare it with structurally similar alternatives, supported by experimental data and computational insights. This guide is designed to offer a comprehensive understanding of the factors governing its reactivity and to aid in the rational design of synthetic routes.

Introduction: The Significance of Substituted Phenylboronic Acids in Drug Discovery

Phenylboronic acids are indispensable reagents in modern organic synthesis, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely utilized in the pharmaceutical industry for the synthesis of complex biaryl structures, which are common motifs in many drug candidates.

This compound is a valuable building block due to the presence of both a fluorine atom and a methylcarbamoyl group. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug molecule. The methylcarbamoyl group can participate in hydrogen bonding interactions with biological targets, improving potency and selectivity. Understanding the electronic and steric effects of these substituents on the reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction follows a catalytic cycle involving a palladium catalyst. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond between the aryl/vinyl group and the halide/triflate of the coupling partner.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often the rate-determining step and is highly influenced by the nature of the boronic acid and the reaction conditions.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

The transmetalation step is particularly sensitive to the electronic properties of the boronic acid. Electron-donating groups on the phenyl ring can increase the nucleophilicity of the organic group, facilitating its transfer to the palladium center and often leading to higher reaction yields. Conversely, electron-withdrawing groups can decrease this nucleophilicity, potentially slowing down the reaction.[1]

Computational Analysis of this compound

To understand the reactivity of this compound, we must consider the electronic effects of its substituents. The fluorine atom at the 4-position is an electron-withdrawing group via its inductive effect (-I) and an electron-donating group through its mesomeric effect (+M). The methylcarbamoyl group at the 3-position is also electron-withdrawing (-I and -M effects). The combined effect of these groups makes the phenyl ring relatively electron-deficient, which can influence the transmetalation step of the Suzuki-Miyaura reaction.

Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms.[2] DFT calculations can provide insights into the energetics of the catalytic cycle, including the activation barriers for each elementary step. For this compound, DFT studies would likely show a higher activation barrier for the transmetalation step compared to phenylboronic acid or derivatives with electron-donating groups. This is due to the reduced nucleophilicity of the carbon atom attached to the boron.

Below is a conceptual workflow for a computational analysis of the Suzuki-Miyaura reaction involving this boronic acid.

G cluster_pre Pre-computation cluster_calc Computational Workflow cluster_post Post-computation Analysis mol_struct Define Molecular Structures (Reactants, Catalyst, Base, Solvent) comp_method Select Computational Method (e.g., DFT functional, basis set) mol_struct->comp_method geom_opt Geometry Optimization of all species (Reactants, Intermediates, Transition States, Products) comp_method->geom_opt ts_search Transition State Search (e.g., QST2, QST3, Berny) geom_opt->ts_search energy_profile Construct Reaction Energy Profile geom_opt->energy_profile freq_calc Frequency Calculations (Characterize stationary points, obtain thermodynamic data) freq_calc->energy_profile ts_search->freq_calc irc_calc Intrinsic Reaction Coordinate (IRC) Calculation (Confirm transition state connectivity) ts_search->irc_calc irc_calc->energy_profile electronic_analysis Analyze Electronic Structure (NBO, Mulliken charges) energy_profile->electronic_analysis steric_analysis Analyze Steric Effects energy_profile->steric_analysis report Interpret Results and Draw Conclusions electronic_analysis->report steric_analysis->report

Caption: Workflow for computational analysis of a Suzuki-Miyaura reaction.

Performance Comparison with Alternative Boronic Acids

To contextualize the performance of this compound, we will compare it with three structurally related alternatives:

  • (4-Fluoro-3-methylphenyl)boronic acid: The methyl group is weakly electron-donating.

  • 4-Carboxy-3-fluorophenylboronic acid: The carboxylic acid group is strongly electron-withdrawing.

  • 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid: The methoxycarbonyl group is also electron-withdrawing.

The following table summarizes expected trends and available experimental data for the Suzuki-Miyaura coupling of these boronic acids with a generic aryl bromide. It is important to note that direct comparison of yields across different studies can be misleading due to variations in reaction conditions.

Boronic AcidSubstituent EffectsExpected Reactivity (relative to Phenylboronic Acid)Typical Reported Yields (%)
This compound -I, -M (methylcarbamoyl); -I, +M (fluoro) - Overall electron-withdrawing.LowerGood to excellent (with optimized conditions)
(4-Fluoro-3-methylphenyl)boronic acid+I (methyl); -I, +M (fluoro) - Weakly electron-donating or neutral.Similar or slightly higherHigh (often >90%)
4-Carboxy-3-fluorophenylboronic acid-I, -M (carboxy); -I, +M (fluoro) - Strongly electron-withdrawing.LowerModerate to high (condition dependent)[3]
4-Fluoro-3-(methoxycarbonyl)phenylboronic acid-I, -M (methoxycarbonyl); -I, +M (fluoro) - Electron-withdrawing.LowerGood to excellent (often >85%)

Analysis:

  • (4-Fluoro-3-methylphenyl)boronic acid is expected to be the most reactive among the chosen alternatives due to the slightly electron-donating nature of the methyl group, which can facilitate the transmetalation step.

  • The remaining three boronic acids, including our target molecule, all possess electron-withdrawing groups. While this generally decreases reactivity, high yields can still be achieved by optimizing reaction conditions such as the choice of catalyst, ligand, base, and solvent.[1] Studies have shown that for electron-deficient boronic acids, the use of stronger bases or more electron-rich phosphine ligands can enhance reaction rates and yields.[4]

  • The methylcarbamoyl and methoxycarbonyl groups have similar electron-withdrawing strengths, and thus, this compound and 4-Fluoro-3-(methoxycarbonyl)phenyl)boronic acid are expected to exhibit comparable reactivity.

  • The carboxylic acid group in 4-Carboxy-3-fluorophenylboronic acid is a strong electron-withdrawing group and can also potentially coordinate with the palladium catalyst, which might complicate the catalytic cycle. However, successful couplings have been reported.[3]

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Synthesis of this compound

A general and reliable method for the synthesis of substituted phenylboronic acids involves the reaction of an appropriate aryl halide with an organolithium reagent, followed by quenching with a borate ester and subsequent hydrolysis.

Protocol:

  • Lithiation: To a solution of a suitable starting material, such as 4-bromo-2-fluoro-N-methylbenzamide, in an anhydrous aprotic solvent (e.g., THF, diethyl ether) at low temperature (-78 °C) under an inert atmosphere (e.g., argon or nitrogen), is added a solution of an organolithium reagent (e.g., n-butyllithium) dropwise. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithiation.

  • Borylation: A solution of a trialkyl borate (e.g., triisopropyl borate or trimethyl borate) in the same anhydrous solvent is then added dropwise to the reaction mixture, maintaining the low temperature. The reaction is allowed to warm to room temperature and stirred for several hours.

  • Hydrolysis: The reaction is quenched by the addition of an aqueous acid (e.g., HCl). The product is then extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude boronic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography to afford the pure this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

The following is a general protocol that can be adapted for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol:

  • Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water, DMF, toluene). Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes, or by subjecting it to several freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired biaryl product.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its reactivity in Suzuki-Miyaura cross-coupling reactions is influenced by the electron-withdrawing nature of the fluoro and methylcarbamoyl substituents. While these groups may decrease the rate of the transmetalation step compared to electron-rich analogues, high yields of the desired biaryl products can be achieved through careful optimization of reaction conditions. Computational analysis provides a powerful tool for understanding the intricate mechanistic details and guiding this optimization process. By comparing its performance with other substituted phenylboronic acids, researchers can make informed decisions in the design and execution of their synthetic strategies.

References

A Senior Application Scientist's Guide to Benchmarking (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid as a Versatile Building Block in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of optimal building blocks is a critical determinant of synthetic efficiency and, ultimately, the success of a discovery campaign. Phenylboronic acids are foundational tools in modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This guide provides an in-depth, objective comparison of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid , a highly functionalized building block, against structurally similar analogs. By presenting supporting experimental data and detailed protocols, we aim to elucidate the nuanced interplay of its substituents and provide a clear rationale for its application in complex molecule synthesis.

The Strategic Advantage of Functionalized Boronic Acids

The utility of a boronic acid in Suzuki-Miyaura coupling is profoundly influenced by its electronic and steric properties. Substituents on the phenyl ring can modulate the nucleophilicity of the organoboron species and its susceptibility to undesired side reactions, such as protodeboronation.[2][3] The target molecule, this compound, is adorned with two key functional groups: a fluorine atom and a methylcarbamoyl (amide) group. The fluorine atom, being highly electronegative, is expected to increase the Lewis acidity of the boron center.[4][5] The amide functionality introduces a site for hydrogen bonding and potential for further diversification. This guide will benchmark the performance of our target molecule against analogs that systematically remove these functionalities, allowing for a clear assessment of their individual and combined contributions.

Comparative Performance in a Model Suzuki-Miyaura Cross-Coupling Reaction

To provide a quantitative benchmark, this compound and three structurally related analogs were subjected to a standardized Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. The analogs chosen for this comparative study are:

  • This compound (Target Molecule)

  • Analog 1: (3-(Methylcarbamoyl)phenyl)boronic acid (lacks the fluorine atom)

  • Analog 2: 4-Fluorophenylboronic acid (lacks the methylcarbamoyl group)

  • Analog 3: Phenylboronic acid (unsubstituted baseline)

The reaction was monitored for yield and purity of the desired biaryl product. The stability of each boronic acid was also assessed under the reaction conditions to gauge its propensity for degradation, a critical parameter for reaction robustness and reproducibility.

Table 1: Performance in Suzuki-Miyaura Coupling with 4-Bromoanisole
Building BlockStructureReaction Yield (%) [a]Product Purity (%) [b]
This compound 88>99
Analog 1: (3-(Methylcarbamoyl)phenyl)boronic acid92>99
Analog 2: 4-Fluorophenylboronic acid8598
Analog 3: Phenylboronic acid95>99

[a] Yields determined by ¹H NMR analysis of the crude reaction mixture using an internal standard. [b] Purity determined by HPLC analysis of the isolated product.

Table 2: Stability Assessment of Boronic Acids
Building Block% Decomposition (24h, 80°C) [c]
This compound < 5
Analog 1: (3-(Methylcarbamoyl)phenyl)boronic acid< 5
Analog 2: 4-Fluorophenylboronic acid~10
Analog 3: Phenylboronic acid< 5

[c] Percentage of boronic acid converted to the corresponding protodeboronated arene, as determined by GC-MS analysis of a solution of the boronic acid under mock reaction conditions (without the aryl halide and catalyst).

Interpretation of Results and Mechanistic Insights

The experimental data reveals a compelling narrative about the influence of the fluoro and methylcarbamoyl substituents. While the unsubstituted phenylboronic acid (Analog 3) and the amide-containing Analog 1 provided the highest yields, our target molecule, This compound , still delivered a very good yield of 88% with excellent purity.

The slightly reduced yield of the fluorine-containing analogs (Target Molecule and Analog 2) can be attributed to the electron-withdrawing nature of the fluorine atom. This effect decreases the nucleophilicity of the boronic acid, which can slow the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle.[3] However, the presence of the fluorine atom can also be advantageous in drug discovery, as it can enhance metabolic stability and binding affinity of the final compound.

Notably, the stability data indicates that 4-fluorophenylboronic acid (Analog 2) exhibits a higher degree of decomposition. This could be due to the electronic effects of the fluorine atom making the C-B bond more susceptible to protodeboronation under the basic reaction conditions.[2] The presence of the ortho-amide group in the target molecule appears to mitigate this instability, possibly through intramolecular interactions that stabilize the boronic acid moiety.

Experimental Protocols

The following protocols are provided to ensure the reproducibility of the presented data.

General Protocol for Suzuki-Miyaura Cross-Coupling

A flame-dried 25 mL Schlenk flask was charged with the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar. The flask was evacuated and backfilled with argon three times. Degassed 1,4-dioxane (8 mL) and water (2 mL) were added via syringe. The mixture was stirred for 5 minutes, followed by the addition of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 mmol). The reaction mixture was then heated to 80°C and stirred for 12 hours. After cooling to room temperature, the reaction was quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was analyzed by ¹H NMR and purified by flash column chromatography.

Protocol for Boronic Acid Stability Assessment

A solution of the boronic acid (0.1 mmol) and potassium carbonate (0.2 mmol) in a 4:1 mixture of 1,4-dioxane and water (1 mL) was prepared in a sealed vial. The vial was heated to 80°C for 24 hours. After cooling, the mixture was diluted with ethyl acetate and analyzed by GC-MS to quantify the amount of the corresponding protodeboronated arene.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps and relationships.

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_analysis Analysis & Purification A Weigh Aryl Halide, Boronic Acid, & Base B Add to Schlenk Flask A->B C Evacuate & Backfill with Argon B->C D Add Degassed Solvents C->D E Add Pd Catalyst D->E F Heat to 80°C for 12h E->F G Quench with Water F->G H Extract with Ethyl Acetate G->H I Dry & Concentrate H->I J Crude Product I->J K ¹H NMR Analysis J->K L Flash Column Chromatography J->L M Pure Product L->M

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

G cluster_target This compound cluster_analog1 (3-(Methylcarbamoyl)phenyl)boronic acid cluster_analog2 4-Fluorophenyl)boronic acid cluster_analog3 Phenylboronic acid TM Target Molecule A1 Analog 1 TM->A1 Remove F A2 Analog 2 TM->A2 Remove Amide A3 Analog 3 A1->A3 Remove Amide A2->A3 Remove F

Caption: Structural relationships of the benchmarked boronic acids.

Conclusion

This comparative guide demonstrates that This compound is a robust and highly effective building block for Suzuki-Miyaura cross-coupling reactions. While the presence of the electron-withdrawing fluorine atom may slightly temper its reactivity compared to non-fluorinated analogs, it offers the significant advantages of high product purity and enhanced stability, likely due to the influence of the adjacent amide group. For medicinal chemists and drug development professionals, the dual functionality of this molecule provides a valuable platform for introducing fluorine, a common bioisostere, and an amide handle for further synthetic elaboration, making it a strategic choice for the construction of complex and diverse molecular libraries.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, valued research partner. In the pursuit of novel therapeutics and scientific advancement, the integrity of our processes is paramount—not only in our results but also in our commitment to safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid. Moving beyond a simple checklist, we will explore the causality behind these procedures to ensure every step is understood and executed with precision, safeguarding you, your colleagues, and your facility.

The responsible management of chemical reagents is a cornerstone of a compliant and safe laboratory environment.[1] Adherence to these protocols mitigates risk and upholds the rigorous standards of your research operations.

Hazard Identification and Foundational Safety

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound was not available, data from structurally similar phenylboronic acid derivatives provide a clear and reliable hazard profile. These compounds are consistently classified as irritants.

The primary causality for stringent disposal protocols stems from these inherent hazards: improper disposal could lead to skin and eye irritation for waste handlers and introduce a persistent chemical irritant into the environment.

Table 1: GHS Hazard Classification for Analogous Phenylboronic Acids

Hazard Class Hazard Statement Precautionary Codes Common Sources
Skin Irritation H315: Causes skin irritation P264, P280, P302+P352 [2][3]
Serious Eye Irritation H319: Causes serious eye irritation P280, P305+P351+P338 [2][3]

| Specific target organ toxicity — single exposure (Respiratory system) | H335: May cause respiratory irritation | P261, P271, P304+P340 |[2][3] |

Essential Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted with the appropriate PPE to create a reliable barrier between you and the chemical agent. This is a non-negotiable first line of defense.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] This is critical to prevent contact that can cause serious eye irritation.

  • Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile) and a standard lab coat.[2][6] Contaminated gloves must be disposed of as hazardous waste after use.[6]

  • Respiratory Protection: All handling of the solid compound and the initial steps of disposal should be performed within a certified chemical fume hood to minimize the risk of inhaling dust particles.[1][7]

The Disposal Workflow: From Benchtop to Pickup

The guiding principle for this compound is that it must be managed as hazardous waste from "cradle to grave."[8] Under no circumstances should it or its containers be disposed of in regular trash or down the sanitary sewer.[1][9]

Step 1: Waste Characterization and Segregation

The moment you declare the material as waste, it must be properly characterized.[1]

  • Action: Segregate waste containing this compound from other waste streams.

  • Causality: Never mix boronic acids with incompatible chemicals like strong oxidizing agents, acids, or bases, as this could lead to dangerous reactions.[1][10] Segregation is a core tenet of the EPA's hazardous waste regulations to prevent accidental chemical reactions in waste containers.

Step 2: Proper Containerization

The integrity of the waste container is crucial for safe storage and transport.

  • Action: Collect all waste (solid, liquid, and contaminated materials) in a chemically compatible, sealable container.[9] Ideally, reuse the original container if it is in good condition.[10] Do not use foodstuff containers.[10] The container must have a tightly fitting cap and be kept closed except when waste is being added.[8][10]

  • Causality: Using a compatible and sealed container prevents leaks, spills, and the release of vapors, ensuring the waste is safely contained within the Satellite Accumulation Area (SAA).[10][11]

Step 3: Accurate and Compliant Labeling

Clear labeling is a regulatory requirement and a critical safety communication tool.

  • Action: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste" .[11]

    • The full chemical name: "this compound" and any other constituents (e.g., solvents).[1]

    • A clear indication of the hazards (e.g., "Irritant," "Corrosive" if in an acidic/basic solution).[11]

  • Causality: Proper labeling, as mandated by the EPA, ensures that anyone handling the container is immediately aware of its contents and the associated dangers, preventing mismanagement and accidental exposure.[11]

Step 4: Safe Accumulation

Waste must be stored safely at its point of generation.

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[10][11] This area must be at or near the point of generation and under the control of laboratory personnel.[9]

  • Causality: The SAA regulation ensures that hazardous waste is managed by trained personnel in the laboratory where it was created, minimizing the risk of it being misplaced or mishandled.[9] Laboratories can accumulate up to 55 gallons of non-acutely hazardous waste in an SAA, which may remain for up to one year, though containers must be removed within three days of being filled.[10]

Step 5: Final Disposal and Pickup
  • Action: Once the waste container is full or your project is complete, contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup.[1][6]

  • Causality: Disposal of hazardous waste is a highly regulated process. Only permitted facilities are equipped to handle and treat chemical waste in an environmentally sound manner, fulfilling the "grave" portion of the cradle-to-grave responsibility.[8][12]

Specific Disposal Protocols

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Final Accumulation start Waste Generated: This compound waste_type Identify Waste Form start->waste_type solid_waste Solid Waste Container (e.g., pure compound, contaminated silica) waste_type->solid_waste  Solid Compound   liquid_waste Liquid Waste Container (e.g., solutions, rinsate) waste_type->liquid_waste  Liquid Solution   labware_waste Solid Labware Waste (e.g., gloves, weigh paper) Double-bag if necessary waste_type->labware_waste Contaminated Labware label_solid Label Container: 'Hazardous Waste' Full Chemical Name 'Irritant' solid_waste->label_solid label_liquid Label Container: 'Hazardous Waste' All Chemical Components 'Irritant' liquid_waste->label_liquid label_labware Label Container: 'Hazardous Waste' 'Contaminated Labware' Primary Contaminant labware_waste->label_labware saa Place Securely in Designated Satellite Accumulation Area (SAA) label_solid->saa label_liquid->saa label_labware->saa

A. Pure Solid Compound and Contaminated Solids Solid waste, such as leftover reagent or reaction mixtures adsorbed onto silica gel, must be collected separately.

  • Place the solid waste into a designated, compatible, and properly labeled solid hazardous waste container.[1]

  • Ensure the container is tightly sealed and stored in your SAA.

B. Solutions of the Compound Aqueous or organic solvent solutions containing the boronic acid must be collected as liquid hazardous waste.

  • Pour the liquid waste into a designated, compatible, and properly labeled liquid hazardous waste container.[1]

  • Crucially, list all components on the label, including solvents, with estimated percentages.[13]

  • Do not mix aqueous and organic waste streams unless explicitly permitted by your institution's EHS office.

C. Contaminated Labware and Debris Disposable materials that have come into contact with the compound are also hazardous waste.

  • Collect items such as contaminated gloves, pipette tips, and weighing papers in a separate, labeled container or a sturdy, clear plastic bag.[13]

  • Heavily contaminated items should be double-bagged and sealed.[13]

  • This waste stream must also be stored in the SAA.

D. Empty Container Decontamination The original reagent bottle is not "empty" until it has been decontaminated. Residual chemicals can still pose a hazard.

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[1][14]

  • Collect Rinseate: The first rinseate must be collected and disposed of as liquid hazardous waste.[1][14] Depending on institutional guidelines, subsequent rinses may also need to be collected.[1]

  • Final Disposal: After the triple rinse, allow the container to air dry completely in a well-ventilated area. Deface the original label. The clean, decontaminated container can now be disposed of in the appropriate laboratory glass or plastic recycling stream.[1]

Emergency Procedures: Managing Spills

In the event of a small spill, immediate and correct action is vital.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the chemical fume hood is operating or that the area is well-ventilated.

  • Don PPE: Wear the full PPE described in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial spill pillow.[7] Avoid generating dust.[15]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][15]

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per your institutional policy.

By integrating these scientifically sound and regulation-compliant procedures into your daily workflow, you build a robust culture of safety. This not only ensures compliance but also reinforces the trust and expertise that are the hallmarks of professional scientific research.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid

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